molecular formula C11H13ClN2O3 B1328135 2-Chloro-4-pivalamidonicotinic acid CAS No. 1021339-24-1

2-Chloro-4-pivalamidonicotinic acid

Cat. No.: B1328135
CAS No.: 1021339-24-1
M. Wt: 256.68 g/mol
InChI Key: FOGOGWIZSINXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pivalamidonicotinic acid is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGOGWIZSINXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649795
Record name 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021339-24-1
Record name 2-Chloro-4-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Chloro-4-pivalamidonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a potential synthetic pathway for 2-Chloro-4-pivalamidonicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process requiring careful control of reaction conditions. This document outlines the proposed reaction sequence, provides detailed experimental protocols for analogous transformations, and presents relevant quantitative data for each step.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 4-aminonicotinic acid. The proposed pathway involves the protection of the amino group via pivaloyl acylation, followed by chlorination of the pyridine ring at the 2-position, and subsequent ester hydrolysis to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 4-Aminonicotinic acid B Methyl 4-pivalamidonicotinate A->B  Pivaloyl chloride,  Pyridine, CH2Cl2 C Methyl 2-chloro-4-pivalamidonicotinate B->C  m-CPBA, POCl3,  CH2Cl2 D This compound C->D  LiOH, THF/H2O

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methods for similar transformations found in the chemical literature.

Step 1: Synthesis of Methyl 4-pivalamidonicotinate

The first step involves the acylation of the 4-amino group of a nicotinic acid derivative with pivaloyl chloride. To facilitate the subsequent chlorination step and to avoid side reactions with the carboxylic acid, the synthesis will start with an ester of 4-aminonicotinic acid, for instance, the methyl ester.

Reaction:

4-Aminonicotinic acid methyl ester + Pivaloyl chloride → Methyl 4-pivalamidonicotinate

Experimental Protocol (Analogous Reaction):

A similar procedure for the acylation of an aminopyridine derivative is adapted here. To a solution of methyl 4-aminonicotinate (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere, pyridine (1.2 equivalents) is added. The mixture is cooled to 0 °C in an ice bath. Pivaloyl chloride (1.1 equivalents) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford methyl 4-pivalamidonicotinate.

ParameterValue/ConditionReference
Starting MaterialMethyl 4-aminonicotinateInferred
ReagentsPivaloyl chloride, Pyridine[1]
SolventDichloromethane (CH2Cl2)[1]
Temperature0 °C to Room TemperatureInferred
Reaction Time12-16 hoursInferred
Work-upAqueous wash, extractionInferred
PurificationColumn chromatographyInferred

Table 1: Reaction parameters for the synthesis of Methyl 4-pivalamidonicotinate.

Step 2: Synthesis of Methyl 2-chloro-4-pivalamidonicotinate

The second step is the chlorination of the pyridine ring at the 2-position. This can be achieved by N-oxidation of the pyridine nitrogen followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl3).

Reaction:

Methyl 4-pivalamidonicotinate → Methyl 2-chloro-4-pivalamidonicotinate

Experimental Protocol (Analogous Reaction):

A general procedure for the chlorination of a pyridine N-oxide can be adapted. To a solution of methyl 4-pivalamidonicotinate (1 equivalent) in dichloromethane (CH2Cl2) is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portionwise at 0 °C. The mixture is stirred at room temperature for 4-6 hours until the N-oxidation is complete (monitored by TLC). The reaction mixture is then cooled to 0 °C, and phosphorus oxychloride (POCl3, 3 equivalents) is added dropwise. The mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, methyl 2-chloro-4-pivalamidonicotinate, can be purified by column chromatography. A patent for the preparation of 2-chloro-4-aminopyridine describes a similar multi-step process involving N-oxidation and chlorination.[2]

ParameterValue/ConditionReference
Starting MaterialMethyl 4-pivalamidonicotinateInferred
Reagentsm-CPBA, POCl3[2]
SolventDichloromethane (CH2Cl2)[2]
Temperature0 °C to Reflux[2]
Reaction Time6-10 hours (total)[2]
Work-upQuenching, neutralization, extraction[2]
PurificationColumn chromatographyInferred

Table 2: Reaction parameters for the synthesis of Methyl 2-chloro-4-pivalamidonicotinate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Reaction:

Methyl 2-chloro-4-pivalamidonicotinate → this compound

Experimental Protocol:

To a solution of methyl 2-chloro-4-pivalamidonicotinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) is added lithium hydroxide (LiOH, 2-3 equivalents). The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC. Upon completion of the hydrolysis, the THF is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

ParameterValue/ConditionReference
Starting MaterialMethyl 2-chloro-4-pivalamidonicotinateInferred
ReagentsLithium hydroxide (LiOH)Inferred
SolventTetrahydrofuran (THF) / WaterInferred
TemperatureRoom TemperatureInferred
Reaction Time2-4 hoursInferred
Work-upAcidification, filtrationInferred
PurificationRecrystallization (if necessary)Inferred

Table 3: Reaction parameters for the synthesis of this compound.

Logical Workflow of the Synthesis

The overall synthesis follows a logical progression of functional group manipulations to achieve the target molecule.

Logical_Workflow start Start: 4-Aminonicotinic acid step1 Step 1: Esterification & Pivaloylation Protect the reactive amino and carboxylic acid groups. - Esterify the carboxylic acid. - Acylate the amino group with pivaloyl chloride. start->step1 step2 Step 2: Chlorination Introduce the chlorine atom at the 2-position. - N-Oxidation of the pyridine ring. - Reaction with a chlorinating agent (e.g., POCl3). step1->step2 step3 Step 3: Hydrolysis Deprotect the carboxylic acid. - Basic hydrolysis of the methyl ester. step2->step3 end_product End Product: This compound step3->end_product

Figure 2: Logical workflow of the synthesis process.

Conclusion

This technical guide outlines a feasible synthetic route to this compound. The described pathway utilizes common organic transformations, and the provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate. The successful execution of this synthesis will rely on careful optimization of the reaction conditions for each step to maximize yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-4-pivalamidonicotinic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines foundational information with predicted values for key parameters such as melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines standardized experimental protocols for the determination of these properties and presents a representative signaling pathway relevant to nicotinic acid derivatives to contextualize its potential biological activity. All quantitative data is summarized in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound (IUPAC Name: 2-chloro-4-(2,2-dimethylpropanamido)nicotinic acid) is a heterocyclic compound belonging to the class of nicotinic acid derivatives. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to play crucial roles in various biological processes and are scaffolds for the development of therapeutic agents targeting a range of conditions, including dyslipidemia, inflammation, and neurological disorders. The introduction of a chloro group at the 2-position and a pivalamido group at the 4-position of the nicotinic acid core can significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for its potential development as a drug candidate.

Chemical and Physical Properties

The fundamental chemical identifiers for this compound are listed in Table 1.

Table 1: Chemical Identification

PropertyValueCitation
IUPAC Name 2-chloro-4-(2,2-dimethylpropanamido)nicotinic acid
CAS Number 1021339-24-1[1][2]
Molecular Formula C₁₁H₁₃ClN₂O₃[1][2]
Molecular Weight 256.69 g/mol [1][2]
Physical Form Solid[2]
Hazard Irritant[1]
Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point (°C) 180 - 220Based on similar substituted nicotinic acids. The melting point of the parent compound, 2-chloronicotinic acid, is 176-178 °C. The pivalamido substituent would likely increase the melting point.
Boiling Point (°C) > 400 (decomposes)High melting point and presence of carboxylic acid and amide groups suggest decomposition at elevated temperatures before boiling.
Water Solubility Sparingly solubleThe presence of the polar carboxylic acid and amide groups is counteracted by the hydrophobic pivaloyl group and the aromatic ring.
pKa Carboxylic Acid: 3.5 - 4.5; Pyridine Nitrogen: 1.0 - 2.0The electron-withdrawing chloro group will lower the pKa of the carboxylic acid compared to nicotinic acid. The pivalamido group may have a minor electronic effect. The pyridine nitrogen is weakly basic due to the electron-withdrawing substituents.
logP 2.0 - 3.0The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity, influenced by the chloro and pivaloyl groups.

Experimental Protocols

To facilitate the experimental determination of the physicochemical properties of this compound, this section outlines standardized protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Synthesis of this compound

A plausible synthetic route for this compound starts from 2-chloro-4-aminonicotinic acid. The amino group can be acylated using pivaloyl chloride in the presence of a base.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-chloro-4-aminonicotinic acid 2-chloro-4-aminonicotinic acid Reaction Reaction 2-chloro-4-aminonicotinic acid->Reaction Acylation Pivaloyl chloride Pivaloyl chloride Pivaloyl chloride->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction This compound This compound Reaction->this compound

Fig. 1: Synthetic Pathway for this compound.

Protocol:

  • Dissolve 2-chloro-4-aminonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as pyridine or triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus, following a procedure similar to the one described in various standard laboratory manuals.[3]

Protocol:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

The aqueous solubility can be determined following the OECD Guideline 105 (Water Solubility).[4]

Protocol (Flask Method):

  • Add an excess amount of the solid compound to a known volume of distilled water in a flask.

  • Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

  • Analyze the concentration of the dissolved substance in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G A Add excess solid to water B Agitate at constant temperature A->B C Equilibrate (24-48h) B->C D Separate solid and liquid phases C->D E Analyze supernatant concentration (e.g., HPLC) D->E

Fig. 2: Workflow for Solubility Determination.
Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration as outlined in OECD Guideline 112.[5]

Protocol:

  • Prepare a solution of the compound in water or a suitable co-solvent system if water solubility is low.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Record the pH values as a function of the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve for the carboxylic acid.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method described in OECD Guideline 107.

Protocol:

  • Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Mix this solution with a volume of water that has been pre-saturated with n-octanol.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Activation of these receptors can trigger various downstream signaling cascades. While the specific biological activity of this compound has not been reported, a general understanding of nAChR signaling provides a framework for its potential mechanism of action.

Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca²⁺ ions.[7] This increase in intracellular calcium can activate multiple downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation, and the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes including inflammation.[7][8]

Fig. 3: Representative nAChR Signaling Pathway.

Conclusion

This technical guide has compiled the available and predicted physicochemical properties of this compound. While direct experimental data remains limited, the provided predictions and standardized protocols offer a solid foundation for researchers and drug development professionals to initiate further investigation. The outlined synthetic route and potential biological context through a representative signaling pathway serve to guide future studies into the therapeutic potential of this and related nicotinic acid derivatives. The generation of robust experimental data for the properties outlined herein is a critical next step in advancing the understanding and potential application of this compound.

References

In-depth Technical Guide: 2-Chloro-4-pivalamidonicotinic acid (CAS 1021339-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited.

Introduction

2-Chloro-4-pivalamidonicotinic acid, with the Chemical Abstracts Service (CAS) registry number 1021339-24-1, is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a chloro substituent at the 2-position, a pivalamido group at the 4-position, and a carboxylic acid at the 3-position of the pyridine ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple functional groups offers various sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that publicly available experimental data is scarce, and some properties may be predicted.

PropertyValueSource
CAS Number 1021339-24-1N/A
Molecular Formula C₁₁H₁₃ClN₂O₃[1]
Molecular Weight 256.69 g/mol [1]
Appearance Solid (predicted)N/A
Solubility No data availableN/A
Melting Point No data availableN/A
Boiling Point No data availableN/A

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of this compound likely involves a multi-step process starting from a suitable nicotinic acid derivative. A plausible synthetic workflow is outlined below. It is crucial to emphasize that this is a theoretical pathway and would require experimental validation and optimization.

G cluster_0 Conceptual Synthesis of this compound A Starting Material: 4-Aminonicotinic acid derivative B Step 1: Pivaloylation (Pivaloyl chloride or anhydride) A->B Reagents C Intermediate: 4-Pivalamidonicotinic acid B->C Product D Step 2: Chlorination (e.g., SOCl₂, POCl₃) C->D Reagents E Final Product: This compound D->E Product

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 4-Pivalamidonicotinic acid

  • To a solution of a 4-aminonicotinic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride or pivalic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-pivalamidonicotinic acid.

Step 2: Synthesis of this compound

  • To the purified 4-pivalamidonicotinic acid, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture at a specific temperature for a set duration, monitoring the progress by TLC or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

  • The solid precipitate, this compound, can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Note: This is a generalized, hypothetical protocol. The choice of reagents, solvents, reaction times, and temperatures would need to be determined empirically.

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or mechanism of action of this compound. Its structural similarity to other substituted nicotinic acid derivatives, which are known to interact with various biological targets, suggests that this compound could be a candidate for biological screening.

Potential Applications in Drug Discovery

The structure of this compound makes it an interesting starting point for the design of novel therapeutic agents. The chloro- and pivalamido- substitutions on the nicotinic acid core could influence its pharmacokinetic and pharmacodynamic properties.

Logical Relationship for Drug Discovery Exploration

The following diagram illustrates a logical pathway for investigating the potential of this compound in a drug discovery context.

G cluster_1 Drug Discovery Potential of this compound Start This compound (CAS 1021339-24-1) Library Synthesize Derivative Library (Modify at chloro, carboxyl, and amide positions) Start->Library Screening High-Throughput Biological Screening (Target-based or phenotypic) Library->Screening Hit Identification of 'Hit' Compounds (Active in initial screens) Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship studies) Hit->Optimization Candidate Preclinical Candidate Selection Optimization->Candidate

Caption: Logical workflow for exploring the drug discovery potential of the title compound.

Conclusion

This compound is a chemical entity with potential for further research and development, particularly in the field of medicinal chemistry. However, the current lack of publicly available technical data, including detailed experimental protocols and biological activity studies, presents a significant barrier to its immediate application. This document provides a foundational overview based on the limited information available and outlines a conceptual framework for future investigation. Further empirical research is necessary to fully characterize this compound and explore its potential uses.

References

In-depth Technical Guide: 2-Chloro-4-pivalamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals:

Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical supplier information, we must report that detailed technical information regarding 2-Chloro-4-pivalamidonicotinic acid (CAS No. 1021339-24-1) is not publicly available at this time.

Our investigation sought to provide an in-depth technical guide encompassing synthesis protocols, quantitative biological data, and mechanistic insights. However, the available information is limited to basic chemical identifiers.

Summary of Available Data

While a comprehensive technical profile could not be constructed, the following basic information has been verified:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1021339-24-1N/A
Molecular Formula C₁₁H₁₃ClN₂O₃N/A
Molecular Weight 256.69 g/mol N/A

Discussion and Future Outlook

The absence of detailed public data on this compound suggests that it may be a novel compound, a specialized intermediate in a proprietary synthetic pathway, or a molecule that has not yet been the subject of extensive academic or industrial research publication.

For researchers interested in this molecule, the following avenues could be explored:

  • Custom Synthesis: Chemical synthesis companies may be contracted to produce the compound based on its structure. A potential, though unverified, synthetic route could involve the acylation of a 4-amino-2-chloronicotinic acid derivative with pivaloyl chloride.

  • De Novo Research: The lack of existing data presents an opportunity for original research into the synthesis, characterization, and biological evaluation of this compound. Nicotinic acid and its derivatives are known to possess a wide range of biological activities, and this particular structure may hold untapped potential.

We regret that we are unable to provide the detailed technical guide as requested at this time. We will continue to monitor the scientific landscape and will update this information should new data become available.

An In-depth Technical Guide to 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Chloro-4-pivalamidonicotinic acid. Due to the limited availability of detailed experimental data in the public domain, this paper also extrapolates potential synthetic routes and spectroscopic characteristics based on the known chemistry of its constituent functional groups: a chlorinated nicotinic acid core and a pivalamide substituent. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development who are interested in this compound and its derivatives.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of a chlorine atom, a carboxylic acid group, and a bulky pivalamide moiety on the nicotinic acid scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1] The nicotinic acid framework is a well-established pharmacophore found in numerous therapeutic agents.[2][3] The introduction of a chlorine atom can significantly modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.[1] The pivalamide group, with its sterically hindered tert-butyl moiety, can impart unique conformational constraints and metabolic stability.

This guide summarizes the currently available data for this compound and provides a theoretical framework for its chemical behavior and potential utility.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a carboxylic acid group, and at the 4-position with a pivalamido (tert-butylamido) group.

Chemical Identity
ParameterValueReference
IUPAC Name 2-chloro-4-(2,2-dimethylpropanamido)nicotinic acidN/A
CAS Number 1021339-24-1[4][5]
Molecular Formula C₁₁H₁₃ClN₂O₃[4]
Molecular Weight 256.69 g/mol [6]
Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
pKa (acidic) ~3-4Estimated for the carboxylic acid group on the pyridine ring.
pKa (basic) ~2-3Estimated for the pyridine nitrogen, reduced by the electron-withdrawing chlorine and carboxyl groups.
LogP ~2.5 - 3.5Estimated based on the contributions of the chloro, pivalamide, and carboxylic acid groups.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Typical for similar organic acids.

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles.

Postulated Synthetic Pathway

A potential synthetic route could involve the amidation of a 4-amino-2-chloronicotinic acid precursor with pivaloyl chloride. The key challenge in this approach would be the selective acylation of the 4-amino group in the presence of the carboxylic acid. Protection of the carboxylic acid, for instance as an ester, might be necessary.

Synthetic_Pathway_of_2_Chloro_4_pivalamidonicotinic_acid start 4-Amino-2-chloronicotinic acid intermediate1 Protection of carboxylic acid start->intermediate1 e.g., SOCl₂, MeOH intermediate2 4-Amino-2-chloronicotinate ester intermediate1->intermediate2 intermediate3 Amidation with Pivaloyl Chloride intermediate2->intermediate3 (CH₃)₃CCOCl, Base intermediate4 Ester of This compound intermediate3->intermediate4 deprotection Deprotection intermediate4->deprotection e.g., LiOH, H₂O end This compound deprotection->end

Caption: Postulated synthetic pathway for this compound.

Key Experimental Considerations (Hypothetical)
  • Starting Material Synthesis: The synthesis of the 4-amino-2-chloronicotinic acid precursor would be a critical first step. This could potentially be achieved from commercially available starting materials through a series of nitration, reduction, and chlorination reactions.

  • Protection/Deprotection: The choice of protecting group for the carboxylic acid would be crucial to ensure compatibility with the subsequent amidation conditions and to allow for efficient deprotection without affecting other functional groups.

  • Amidation Conditions: The amidation reaction would likely be carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated. Reaction temperature and time would need to be optimized to maximize yield and minimize side reactions.

  • Purification: Purification of the final product would likely involve crystallization or column chromatography to remove any unreacted starting materials, byproducts, and reagents.

Spectroscopic Analysis (Theoretical)

While no specific spectroscopic data has been published, the expected NMR, IR, and Mass Spectrometry features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~1.3singlet9Htert-butyl protons
~7.8doublet1HH-5 proton on pyridine ring
~8.5doublet1HH-6 proton on pyridine ring
~9-10broad singlet1HAmide N-H proton
~13-14broad singlet1HCarboxylic acid O-H proton
¹³C ~27(CH₃)₃C-
~40(CH₃)₃C -
~110-160Pyridine ring carbons
~165-170Carboxylic acid carbonyl
~175-180Amide carbonyl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500O-H stretch (broad)Carboxylic acid
~3200N-H stretchAmide
~1700C=O stretchCarboxylic acid
~1680C=O stretch (Amide I)Amide
~1600, ~1470C=C, C=N stretchPyridine ring
~1550N-H bend (Amide II)Amide
~1100C-Cl stretchChloroalkane
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected to be observed at m/z 256, with a characteristic M+2 isotope peak at m/z 258 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the tert-butyl group, the carboxylic acid group (as CO₂ and H₂O), and potentially the chlorine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data available for this compound, its structural features suggest several potential areas of application in drug discovery.

Scaffold for Library Synthesis

The presence of three distinct functional groups (chloro, carboxylic acid, and amide) provides multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

Library_Synthesis_Scaffold core This compound r1 Modification at Carboxylic Acid core->r1 Amide/Ester formation r2 Nucleophilic Substitution of Chlorine core->r2 e.g., Suzuki, Buchwald-Hartwig coupling r3 Modification of Pivalamide core->r3 Hydrolysis and re-acylation

Caption: Potential diversification points on the this compound scaffold.

Potential as a Bioactive Molecule

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities.[7][8] The specific combination of substituents in this compound could potentially lead to novel activities, for instance, as enzyme inhibitors or receptor modulators. The pivalamide group, in particular, could play a role in directing the molecule to specific binding pockets or in enhancing metabolic stability.

Conclusion and Future Directions

This compound is a chemical entity with interesting structural features that suggest its potential as a valuable tool in medicinal chemistry and drug discovery. However, a significant gap exists in the publicly available experimental data for this compound. Future research should focus on:

  • Development and publication of a robust and scalable synthetic route.

  • Thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.

  • Evaluation of its physicochemical properties, including solubility, pKa, and LogP.

  • Screening for biological activity across a range of therapeutic targets.

The generation of such data would be invaluable for the scientific community and could unlock the full potential of this and related molecules in the development of new therapeutic agents.

References

Spectroscopic Characterization of 2-Chloro-4-pivalamidonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a predictive guide to the spectroscopic characterization of 2-Chloro-4-pivalamidonicotinic acid. The data presented herein is based on established principles of spectroscopy and analysis of structurally similar compounds, as direct experimental data for this specific molecule is not publicly available. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative. Its structural features, including a chlorinated pyridine ring, a pivalamide (tert-butyl amide) group, and a carboxylic acid moiety, give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by analyzing its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~13.0 - 14.0broad singlet1HCOOHChemical shift is concentration-dependent and the proton is exchangeable with D₂O.[1][2]
~9.5 - 10.5singlet1HNHAmide proton, potentially broad.
~8.5singlet1HH-6 (pyridine)Proton on the carbon adjacent to the ring nitrogen.
~8.2singlet1HH-5 (pyridine)Proton on the carbon between the chloro and pivalamido groups.
1.2 - 1.4singlet9HC(CH₃)₃tert-Butyl group protons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentNotes
~177C=O (amide)
~167C=O (acid)[3][4][5]
~152C-2 (pyridine)Carbon bearing the chlorine atom.[3][6][7][8][9][10]
~150C-6 (pyridine)Carbon adjacent to the ring nitrogen.[3][6][7][8][9][10]
~145C-4 (pyridine)Carbon bearing the pivalamido group.[3][6][7][8][9][10]
~118C-5 (pyridine)[3][6][7][8][9][10]
~115C-3 (pyridine)Carbon bearing the carboxylic acid group.[3][6][7][8][9][10]
~40C (CH₃)₃Quaternary carbon of the tert-butyl group.
~27C(C H₃)₃Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2500BroadO-H stretchCarboxylic Acid[1]
~3200MediumN-H stretchAmide
~1700StrongC=O stretchCarboxylic Acid Dimer[1][11]
~1680StrongC=O stretch (Amide I)Amide[12]
~1600, ~1470MediumC=C and C=N stretchingPyridine Ring[11]
~1540MediumN-H bend (Amide II)Amide[12]
~1250MediumC-N stretchAmide/Pyridine
~1200StrongC-O stretchCarboxylic Acid
~850MediumC-Cl stretchAryl Halide
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretationNotes
256/258[M]⁺, Molecular ionExpected to be observed with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
241/243[M - CH₃]⁺Loss of a methyl radical from the pivaloyl group.
213/215[M - C(CH₃)₃]⁺Loss of the tert-butyl radical.
199/201[M - C(O)C(CH₃)₃]⁺Loss of the pivaloyl radical.
57[C(CH₃)₃]⁺tert-Butyl cation, likely to be a prominent peak.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the carboxylic acid and amide protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the -COOH and -NH protons should diminish or disappear.[1][2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar, grind 1-2 mg of "this compound" with approximately 100-200 mg of the dried KBr.[13][14]

    • The mixture should be ground to a fine, consistent powder.

    • Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[15]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Acquire the spectrum of the sample pellet.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For a solid sample, direct insertion probe with electron ionization (EI) is a common method.

  • Instrumentation: A mass spectrometer capable of electron ionization, such as a single quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident for chlorine-containing fragments.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid Sample) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Load into Direct Insertion Probe Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, D₂O exchange) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Integration, Coupling, Exchange) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals mol This compound Pyridine Ring Carboxylic Acid Pivalamide Chlorine nmr ¹H & ¹³C NMR Aromatic signals (δ 7-9) Carboxylic acid proton (δ ~13) Amide proton (δ ~10) tert-Butyl singlet (δ ~1.3) mol:f1->nmr Aromatic Protons & Carbons mol:f2->nmr COOH Proton & Carbonyl Carbon mol:f3->nmr NH Proton & tert-Butyl Protons ir IR Broad O-H (3300-2500 cm⁻¹) Two C=O (~1700, ~1680 cm⁻¹) N-H (~3200 cm⁻¹) C-Cl (~850 cm⁻¹) mol:f2->ir O-H and C=O Stretches mol:f3->ir N-H and C=O Stretches ms MS [M]⁺ at m/z 256/258 Isotopic pattern (3:1) Fragment at m/z 57 ([C(CH₃)₃]⁺) mol:f4->ms Isotopic Signature mol:f3->ms tert-Butyl Fragmentation

Caption: Correlation of structure and spectroscopic signals.

References

A Technical Guide to the Potential Medicinal Chemistry Applications of 2-Chloro-4-pivalamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "2-Chloro-4-pivalamidonicotinic acid" is a novel chemical entity with no currently published specific medicinal chemistry applications. This guide, therefore, presents a forward-looking perspective on its potential applications based on the known biological activities of structurally related compounds, including nicotinic acid derivatives, chloro-substituted heterocycles, and molecules containing a pivalamido group. The experimental data and protocols provided herein are hypothetical and for illustrative purposes.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid (Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These activities range from treating pellagra and dyslipidemia to showing promise as anticancer, anti-inflammatory, analgesic, and antituberculosis agents.[2][3][4][5] The pyridine ring of nicotinic acid is a versatile scaffold that allows for substitution at various positions, leading to diverse biological effects.

"this compound" is a unique derivative featuring three key functional groups that can influence its physicochemical properties and biological activity:

  • 2-Chloro Group: The chlorine atom at the 2-position is a common feature in many pharmaceuticals and can enhance binding affinity to biological targets through halogen bonding.[6] It also serves as a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries.[7][8] The presence of a chloro group has been shown to be essential for the biological activity of some acetamides.[9]

  • 4-Pivalamido Group: The pivalamido group, with its sterically bulky tert-butyl moiety, can influence the molecule's conformation and metabolic stability.[10] The pivaloyl group is often used as a protecting group in the synthesis of pharmaceuticals, particularly antibiotics.[10][11][12] In this scaffold, the amide linkage can participate in hydrogen bonding with target proteins.

  • Nicotinic Acid Core: The carboxylic acid function provides a key site for interaction with biological targets and influences the compound's solubility and pharmacokinetic profile.

This guide will explore the hypothetical, yet scientifically grounded, potential of "this compound" as a valuable building block in modern drug discovery.

Hypothesized Biological Activities and Therapeutic Areas

Based on the activities of related compounds, "this compound" and its derivatives could be investigated for the following therapeutic applications:

  • Oncology: Nicotinic acid derivatives have shown promise as anticancer agents.[3] The unique substitution pattern of this compound could lead to the discovery of novel kinase inhibitors or compounds that modulate cancer-relevant signaling pathways.

  • Inflammation and Immunology: 2-Aryl nicotinic acid derivatives have been reported to possess analgesic and anti-inflammatory properties.[2][5] This scaffold could be explored for the development of inhibitors of key inflammatory mediators like COX enzymes or cytokines.

  • Infectious Diseases: Nicotinic acid derivatives are known to have activity against Mycobacterium tuberculosis.[4] The chloro and pivalamido groups could contribute to novel antibacterial or antifungal activity.

Synthetic Strategy and Library Development

A key advantage of the "this compound" scaffold is its potential for diversification. The 2-chloro position is particularly amenable to nucleophilic substitution reactions, allowing for the creation of a library of analogs with diverse functionalities.

G cluster_0 Synthesis of Core Scaffold cluster_1 Library Diversification Start Commercially available 4-aminonicotinic acid derivative Step1 Pivaloylation of 4-amino group Start->Step1 Pivaloyl chloride, Base Step2 Chlorination at 2-position Step1->Step2 Chlorinating agent (e.g., SOCl2) Core This compound Step2->Core Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction Core Scaffold Nucleophiles Diverse Nucleophiles (Amines, Alcohols, Thiols) Nucleophiles->Reaction Library Library of 2-substituted 4-pivalamidonicotinic acid derivatives Reaction->Library

Caption: Synthetic workflow for the core scaffold and subsequent library generation.

Hypothetical Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating the potential of "this compound". The following are example protocols.

General Kinase Inhibition Assay (Hypothetical)

This protocol describes a generic assay to screen for potential kinase inhibitory activity, a common target in oncology.

  • Reagents and Materials:

    • Kinase of interest (e.g., EGFR, BRAF)

    • Kinase substrate (peptide with phosphorylation site)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • "this compound" derivatives (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of the test compound at various concentrations (e.g., 10-point serial dilution from 100 µM).

    • Add 2 µL of the kinase enzyme solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity Assay: LPS-induced TNF-α production in Macrophages (Hypothetical)

This protocol outlines a cell-based assay to assess the potential anti-inflammatory effects.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of "this compound" derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • TNF-α Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of TNF-α production and calculate the IC50 value for each compound.

Hypothetical Data Presentation

Clear and structured data presentation is essential for comparing the activities of different compounds.

Table 1: Hypothetical Kinase Inhibition Data for "this compound" Derivatives

Compound IDR-Group at C2-positionKinase A IC50 (µM)Kinase B IC50 (µM)
CPNA-001 -Cl (Parent)> 100> 100
CPNA-002 -NH(CH2)2OH15.289.7
CPNA-003 -morpholine5.825.1
CPNA-004 -O-Ph22.4> 100

Table 2: Hypothetical Anti-inflammatory Activity of "this compound" Derivatives

Compound IDR-Group at C2-positionTNF-α Inhibition IC50 (µM)Cell Viability (CC50, µM)
CPNA-001 -Cl (Parent)50.1> 100
CPNA-002 -NH(CH2)2OH12.5> 100
CPNA-003 -morpholine8.295.3
CPNA-004 -O-Ph28.9> 100

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

The diagram below illustrates a generic inflammatory signaling pathway that could be a target for nicotinic acid derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation TNFa TNF-α (Inflammatory Cytokine) Nucleus->TNFa transcription Compound CPNA Derivative Compound->IKK Inhibition?

Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Logical Relationship for a Structure-Activity Relationship (SAR) Study

This diagram outlines the logical progression of an SAR study to optimize the lead compound.

G cluster_synthesis Synthesis of Analogs cluster_testing Biological Testing Start Initial Hit: CPNA-003 (IC50 = 5.8 µM) Hypothesis Hypothesis: Modifying the morpholine ring will improve potency and selectivity. Start->Hypothesis A1 Analog 1: Piperidine derivative Hypothesis->A1 A2 Analog 2: Thiomorpholine derivative Hypothesis->A2 A3 Analog 3: N-methylpiperazine derivative Hypothesis->A3 T1 Kinase A Assay A1->T1 T2 Kinase B Assay (Selectivity) A1->T2 T3 ADME Profiling A1->T3 A2->T1 A2->T2 A2->T3 A3->T1 A3->T2 A3->T3 SAR SAR Analysis T1->SAR T2->SAR T3->SAR Outcome Optimized Lead Compound SAR->Outcome

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion and Future Directions

"this compound" represents a promising, yet unexplored, scaffold for medicinal chemistry. Its unique combination of a reactive chloro group, a sterically influential pivalamido moiety, and a biologically relevant nicotinic acid core makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to uncover the full potential of this novel chemical entity. The hypothetical frameworks presented in this guide offer a roadmap for initiating such an investigation.

References

The Versatile Building Block: A Technical Guide to 2-Chloro-4-pivalamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, substituted nicotinic acid derivatives have emerged as valuable scaffolds due to their prevalence in biologically active compounds. This technical guide provides an in-depth overview of 2-Chloro-4-pivalamidonicotinic acid , a promising, yet underexplored, building block for organic synthesis and medicinal chemistry.

This document details the known properties of this compound, a proposed synthetic route based on established chemical transformations, and its potential applications as a versatile intermediate in the synthesis of novel compounds. The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and a pivalamide moiety—on the pyridine core makes this molecule a highly attractive starting material for a variety of chemical modifications.[1][2][3]

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C11H13ClN2O3.[1][3] Its structure combines the reactivity of a carboxylic acid, the susceptibility of a 2-chloropyridine to nucleophilic substitution and cross-coupling reactions, and the steric and electronic influence of the pivalamide group.

PropertyValueReference
CAS Number 1021339-24-1[1][3][4]
Molecular Formula C11H13ClN2O3[1][3]
Molecular Weight 256.69 g/mol [1][3][4]
Appearance Solid[3]
Hazard Irritant[2]

Proposed Synthesis of this compound

The following diagram outlines the proposed synthetic workflow:

Synthetic Pathway Proposed Synthetic Pathway for this compound A 2-Chloronicotinic acid B 2-Chloronicotinoyl chloride A->B SOCl2 or (COCl)2 C 2-Chloronicotinamide B->C NH4OH D 4-Amino-2-chloropyridine C->D Hofmann Rearrangement (e.g., Br2, NaOH) E Proposed Intermediate: 4-Amino-2-chloronicotinic acid D->E Further functionalization (hypothetical step) F This compound E->F Pivaloyl chloride, Pyridine

Caption: Proposed multi-step synthesis of this compound.

An alternative and potentially more direct approach to an amino-substituted precursor involves the Curtius rearrangement of an acyl azide, which is known for its mild conditions and good functional group tolerance.[5][6][7][8][9]

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Chloronicotinamide from 2-Chloronicotinic Acid

This initial step involves the conversion of the carboxylic acid to the corresponding primary amide.

  • Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess). The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloronicotinamide.

Step 2: Synthesis of 4-Amino-2-chloropyridine via Hofmann Rearrangement

The Hofmann rearrangement of 2-chloronicotinamide would yield 2-chloro-3-aminopyridine, not the required 4-amino isomer. A more viable, though not explicitly detailed in the search results for this specific substrate, route to a 4-amino substituted nicotinic acid would likely involve starting from a pre-functionalized pyridine ring.

However, for the purpose of this guide, we will consider a hypothetical synthesis of the key intermediate, 4-Amino-2-chloronicotinic acid . A plausible, yet unconfirmed, approach could involve the Hofmann rearrangement of 2-chloro-pyridine-3,4-dicarboximide, or a related Curtius or Schmidt rearrangement on a suitable precursor. The Hofmann rearrangement is a well-established method for converting primary amides to primary amines with one less carbon atom.[10][11][12][13]

Alternative Step 2 (Hypothetical): Synthesis of 4-Amino-2-chloronicotinic acid

Given the lack of a direct protocol, a multi-step sequence starting from a different precursor, such as 2-chloro-4-nitropyridine-3-carboxylic acid, followed by reduction of the nitro group, would be a more conventional synthetic strategy.

Step 3: Synthesis of this compound

This final step involves the acylation of the amino group of the key intermediate with pivaloyl chloride.

  • Reaction Setup: To a solution of the proposed 4-amino-2-chloronicotinic acid (1.0 eq) in a suitable aprotic solvent such as pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), is added pivaloyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Spectroscopy Predicted Chemical Shifts / Frequencies
¹H NMR * Pyridine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). * Pivalamide Protons: A singlet for the nine equivalent methyl protons of the tert-butyl group (δ ~1.3 ppm). * Amide Proton: A broad singlet for the N-H proton (δ > 9.0 ppm). * Carboxylic Acid Proton: A very broad singlet at the downfield end of the spectrum (δ > 12.0 ppm).
¹³C NMR * Pyridine Carbons: Signals in the aromatic region (δ 120-160 ppm). * Carbonyl Carbons: A signal for the pivalamide carbonyl (δ ~177 ppm) and a signal for the carboxylic acid carbonyl (δ ~165 ppm). * Pivalamide Carbons: A quaternary carbon signal (δ ~40 ppm) and a methyl carbon signal (δ ~27 ppm).
IR (Infrared) * O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. * N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹. * C=O Stretch (Amide I band): A strong absorption around 1650-1680 cm⁻¹. * N-H Bend (Amide II band): An absorption around 1510-1550 cm⁻¹.

Applications in Organic Synthesis

This compound is a trifunctional building block with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The distinct reactivity of each functional group allows for selective transformations.

Cross-Coupling Reactions

The 2-chloro substituent on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the C2 position, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.

The following diagram illustrates a general workflow for the application of this building block in Suzuki cross-coupling reactions.

Cross_Coupling_Application General Application in Suzuki Cross-Coupling Start This compound Product 2-Aryl/Heteroaryl-4-pivalamidonicotinic acid Start->Product Reagent R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) Reagent->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General scheme for Suzuki cross-coupling reactions.

Amide Bond Formation

The carboxylic acid functionality serves as a handle for the formation of amide bonds through coupling with a diverse range of amines. This is a fundamental transformation in medicinal chemistry for the synthesis of bioactive compounds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to facilitate this reaction.

Modification of the Pivalamide Group

While the pivaloyl group is generally robust, it can potentially be hydrolyzed under harsh acidic or basic conditions to reveal the free amino group, allowing for further functionalization at the 4-position if desired.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a definitive synthetic protocol is yet to be published, the proposed synthetic routes, based on well-established chemical principles, provide a solid foundation for its preparation in a laboratory setting. Further exploration of the reactivity and applications of this compound is warranted and is expected to unveil its full potential as a key intermediate in the development of new chemical entities.

References

Reactivity of the Chloro Group in 2-Chloro-4-pivalamidonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of the chloro group in 2-Chloro-4-pivalamidonicotinic acid. While specific experimental data for this compound is not extensively available in published literature, its chemical behavior can be reliably inferred from the well-established reactivity patterns of 2-chloropyridine derivatives. The chloro substituent at the C-2 position of the pyridine ring is activated towards a variety of important chemical transformations, primarily due to the electron-withdrawing nature of the ring nitrogen. This guide will delve into the principal reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a detailed theoretical framework and representative experimental protocols for the functionalization of this molecule.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of the chloro group is of paramount importance as it provides a handle for introducing a wide range of functional groups, enabling the exploration of chemical space and the generation of diverse compound libraries. The pyridine core, coupled with the pivalamido and carboxylic acid functionalities, presents a unique electronic and steric environment that influences the reactivity of the C-Cl bond.

The electron-deficient nature of the pyridine ring, particularly at the α-positions (C2 and C6), makes the chloro group at the 2-position susceptible to attack by nucleophiles and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

Key Reactions of the Chloro Group

The chloro group in this compound is expected to readily participate in three main classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Suzuki-Miyaura Cross-Coupling

  • Buchwald-Hartwig Amination

These reactions allow for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. A wide variety of nucleophiles can be employed to displace the chloride.

Common nucleophiles include:

  • Alkoxides (R-O⁻)

  • Thiolates (R-S⁻)

  • Amines (R₂NH)

  • Azides (N₃⁻)

The general workflow for an SNAr reaction is depicted below:

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound ReactionVessel Reaction Vessel (Solvent, Base, Heat) This compound->ReactionVessel Nucleophile Nucleophile Nucleophile->ReactionVessel Substituted Product Substituted Product ReactionVessel->Substituted Product S_NAr

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Representative Experimental Protocol (SNAr with an Amine):

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is added the desired amine (1.2 mmol) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 mmol). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Substrate
Amine1.2Nucleophile
Triethylamine2.0Base
DMF-Solvent
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. The chloro group in this compound is expected to be a suitable coupling partner for various boronic acids or esters.[1][2] The use of appropriate palladium catalysts and ligands is crucial for achieving high yields, especially with less reactive aryl chlorides.[1][3]

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-Cl Pd(II)Complex R¹-Pd(II)(Cl)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R²-B(OR)₂ Pd(II)R1R2 R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II)R1R2 RedElim Reductive Elimination Pd(II)R1R2->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

A mixture of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos)[1], and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water, is added. The reaction is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.[1][2]

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Substrate
Boronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.05Catalyst
K₂CO₃2.0Base
Dioxane/Water-Solvent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction is highly valuable for the synthesis of arylamines. The chloro group of this compound can be coupled with a wide range of primary and secondary amines. Similar to the Suzuki coupling, the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for successful amination of aryl chlorides.

The logical workflow for troubleshooting a Buchwald-Hartwig amination is presented below:

Buchwald_Troubleshooting start Low/No Conversion check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Check Reaction Conditions (Temp, Solvent, Base) check_catalyst->check_conditions [Catalyst OK] change_ligand Use More Active Ligand (e.g., Buchwald ligands) check_catalyst->change_ligand [Ligand Ineffective] increase_temp Increase Temperature check_conditions->increase_temp [Temp Too Low] optimize_base Optimize Base (e.g., NaOtBu, K₃PO₄) check_conditions->optimize_base [Base Ineffective] increase_loading Increase Catalyst Loading increase_loading->check_conditions change_ligand->increase_loading success Successful Reaction change_ligand->success increase_temp->optimize_base increase_temp->success optimize_base->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

In a glovebox, a reaction tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, Xantphos, 0.04 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol). Anhydrous, degassed toluene or dioxane (5 mL) is added. The tube is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Substrate
Amine1.2Coupling Partner
Pd₂(dba)₃0.02Catalyst Precursor
RuPhos0.04Ligand
NaOtBu1.4Base
Toluene-Solvent

Conclusion

The chloro group in this compound serves as a versatile synthetic handle for a variety of chemical transformations. Based on the established chemistry of 2-chloropyridines, it is predicted to undergo nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination with good to excellent efficiency. The successful execution of these reactions will depend on the careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent. This guide provides a foundational understanding and practical starting points for researchers aiming to utilize this compound as a key building block in the synthesis of novel compounds for drug discovery and other applications. Further experimental validation is necessary to determine the optimal conditions for each transformation.

References

The Pivalamido Group in Nicotinic Acid Derivatives: A Technical Guide on a Putative Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a cornerstone in the management of dyslipidemia, has spurred extensive research into its derivatives to enhance efficacy and mitigate undesirable side effects. The strategic modification of its carboxylic acid moiety is a key area of this exploration. This technical guide delves into the theoretical and potential role of the pivalamido group as a substituent in nicotinic acid derivatives. While direct and extensive research on pivalamido-nicotinic acid derivatives is not abundant in publicly available literature, this document extrapolates from established medicinal chemistry principles and the known structure-activity relationships (SAR) of related nicotinic acid analogs to build a comprehensive profile. We will explore the anticipated impact of the bulky and lipophilic pivalamido group on the physicochemical properties, pharmacokinetics, and pharmacodynamics of nicotinic acid derivatives, with a focus on their potential interactions with key biological targets such as the nicotinic acid receptor (GPR109A).

Introduction: The Rationale for Modifying Nicotinic Acid

Nicotinic acid, or niacin, favorably modulates a range of plasma lipids and lipoproteins.[1][2] Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing, which can lead to poor patient compliance.[2] These effects are primarily mediated by the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes and immune cells.[3][4] Consequently, a significant focus of medicinal chemistry efforts has been the design of nicotinic acid derivatives and analogs with improved therapeutic profiles. These strategies often involve modifications to the carboxylic acid group to alter the drug's interaction with its receptor, modify its pharmacokinetic properties, or develop prodrugs.[1]

The introduction of an amide linkage at the 3-position of the pyridine ring, converting the carboxylic acid to a carboxamide, is a common derivatization strategy. The nature of the N-substituent on the amide can profoundly influence the resulting compound's properties. The pivalamido group, characterized by a bulky tert-butyl moiety attached to the amide nitrogen, represents a fascinating, albeit underexplored, modification. This guide will explore the hypothetical yet scientifically grounded role of this particular functional group.

The Pivalamido Group: A Bioisosteric Perspective

The pivalamido group can be considered a bioisostere of the carboxylic acid group of nicotinic acid. Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of drug design. In this context, the pivalamido group introduces several key changes compared to the parent carboxylic acid:

  • Increased Lipophilicity: The tert-butyl group is significantly more lipophilic than a hydroxyl group, which is expected to increase the overall lipophilicity of the molecule.

  • Steric Bulk: The pivalamido group introduces substantial steric hindrance around the amide bond.

  • Hydrogen Bonding: While the carboxylic acid is a hydrogen bond donor and acceptor, the secondary amide of the pivalamido group is primarily a hydrogen bond donor (N-H) and acceptor (C=O).

  • Electronic Effects: The electronic properties of the amide are distinct from those of the carboxylic acid.

These alterations are predicted to have a significant impact on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Anticipated Pharmacological Role of the Pivalamido Group

Based on the principles of medicinal chemistry and the known pharmacology of nicotinic acid derivatives, the introduction of a pivalamido group is likely to influence several key aspects of the drug's behavior.

Impact on GPR109A Receptor Interaction

The binding of nicotinic acid to GPR109A is a critical initiating event for both its therapeutic and adverse effects.[3][4] The carboxylate group of nicotinic acid is understood to form a key ionic interaction with a positively charged residue within the receptor's binding pocket. Replacing this with a neutral pivalamido group would abrogate this primary interaction.

However, the pivalamido derivative could still interact with the receptor through other mechanisms:

  • Allosteric Modulation: The bulky pivalamido group might lead the molecule to bind to an allosteric site on GPR109A, modulating the receptor's response to endogenous ligands.[5]

  • Alternative Binding Modes: The derivative could adopt a different binding pose within the orthosteric site, utilizing hydrogen bonding and hydrophobic interactions to achieve affinity.

  • Prodrug Potential: The pivalamido group could be designed to be metabolically cleaved in vivo to release nicotinic acid, acting as a prodrug with altered pharmacokinetic properties.

dot

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic_Acid Nicotinic Acid Derivative (with Pivalamido Group) GPR109A GPR109A Nicotinic_Acid->GPR109A Binding G_protein Gi/o Protein GPR109A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Synthesis (Inhibited) PKA Protein Kinase A cAMP->PKA Activation (Reduced) HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylation (Reduced) Lipolysis Lipolysis Inhibition HSL->Lipolysis

Caption: Hypothetical GPR109A signaling pathway modulation by a pivalamido-nicotinic acid derivative.

Influence on Pharmacokinetics

The physicochemical changes imparted by the pivalamido group would likely lead to a distinct pharmacokinetic profile compared to nicotinic acid.

  • Absorption: Increased lipophilicity could enhance membrane permeability and potentially improve oral absorption, although the increased bulk might counteract this effect.

  • Distribution: Higher lipophilicity may lead to greater distribution into tissues and potentially the central nervous system.

  • Metabolism: The bulky tert-butyl group is known to be metabolically robust and can shield adjacent chemical bonds from enzymatic degradation. This could lead to a longer half-life and altered metabolic pathways compared to simpler amides or the parent carboxylic acid.

ADME_Workflow Oral_Admin Oral Administration Absorption Gastrointestinal Absorption Oral_Admin->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Excretion Renal/Biliary Excretion Distribution->Excretion Metabolism->Excretion

Caption: Proposed synthetic workflow for N-pivaloyl-nicotinamide.

General Experimental Protocol for Amidation

Activation of Nicotinic Acid:

  • To a solution of nicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude nicotinoyl chloride.

Amide Coupling:

  • Dissolve the crude nicotinoyl chloride in an anhydrous aprotic solvent.

  • To this solution, add pivalamide (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-pivaloyl-nicotinamide.

Quantitative Data (Hypothetical)

In the absence of experimental data for pivalamido-nicotinic acid derivatives, the following table presents hypothetical data based on expected trends from the introduction of a bulky, lipophilic amide. This is for illustrative purposes only.

CompoundReceptor Binding Affinity (Ki, nM) at GPR109AIn Vitro Lipolysis Inhibition (IC50, µM)Metabolic Stability (t½ in human liver microsomes, min)ClogP
Nicotinic Acid100 - 5000.5 - 2< 150.36
Nicotinamide> 10,000> 100> 60-0.37
Hypothetical Pivalamido-Nicotinic Acid Derivative > 1,000 (Orthosteric) or TBD (Allosteric)TBD> 902.5

TBD: To be determined.

Conclusion and Future Directions

The pivalamido group represents an intriguing, yet underexplored, modification for nicotinic acid derivatives. Based on fundamental principles of medicinal chemistry, its introduction is predicted to significantly alter the physicochemical and pharmacokinetic properties of the parent molecule. The steric bulk and lipophilicity of the pivalamido group would likely decrease direct agonism at the GPR109A orthosteric site but could confer metabolic stability and potentially lead to compounds with allosteric modulatory activity or favorable prodrug characteristics.

Future research should focus on the synthesis and in vitro and in vivo evaluation of pivalamido-nicotinic acid derivatives. Key studies would include:

  • Receptor Binding and Functional Assays: To determine the affinity and efficacy at GPR109A and other relevant nicotinic receptors.

  • ADME Profiling: To assess metabolic stability, membrane permeability, and other pharmacokinetic parameters.

  • In Vivo Efficacy and Safety Studies: To evaluate the lipid-modifying effects and the potential for reduced flushing compared to nicotinic acid.

Such studies are essential to validate the hypotheses presented in this guide and to determine if the pivalamido group can indeed be a valuable tool in the design of novel nicotinic acid-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-pivalamidonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-pivalamidonicotinic acid and its derivatives represent a class of substituted pyridine compounds with potential applications in medicinal chemistry and drug discovery. The unique substitution pattern, featuring a chlorine atom at the 2-position, a pivalamido group at the 4-position, and a carboxylic acid at the 3-position, provides a scaffold for the development of novel therapeutic agents. While specific biological activities for the title compound are not extensively documented in publicly available literature, derivatives of nicotinic acid have shown a range of biological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Notably, some substituted pyridine and nicotinamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.

This document provides a putative synthetic protocol for "this compound" based on established chemical transformations. It also includes information on the related Hedgehog signaling pathway, which may be a potential target for derivatives of this compound class.

Data Presentation

As no specific literature with quantitative data for the direct synthesis of this compound was identified, the following table presents representative yields for key transformations in the synthesis of related precursors, which are essential for the proposed synthetic route.

Step No.ReactionStarting MaterialProductReagentsYield (%)Reference
1ChlorinationNicotinic acid-N-oxide2-Chloronicotinic acidPOCl₃, Triethylamine65-70[1]
2Nitration2-Chloropyridine N-oxide2-Chloro-4-nitropyridine N-oxideConc. HNO₃, Conc. H₂SO₄High-
3Reduction2-Chloro-4-nitropyridine N-oxide2-Chloro-4-aminopyridineIron powder, Acetic acid85-
4Acylation (General)AmineAmidePivaloyl chloride, Base83-

Experimental Protocols

The following protocols describe a plausible synthetic route to "this compound".

Protocol 1: Synthesis of 2-Chloronicotinic Acid (from Nicotinic Acid-N-Oxide)

This protocol is adapted from a known procedure for the synthesis of 2-chloronicotinic acid.[1]

Materials:

  • Nicotinic acid-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Diluted caustic soda solution

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃.

  • Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide should dissolve at approximately 50°C.

  • Heat the solution in a water bath at 100°C for 4 hours.

  • Distill off the excess phosphorus oxychloride under vacuum.

  • Carefully pour the residue into water, maintaining the temperature below 40°C.

  • Adjust the pH to 2.0-2.5 by adding a diluted caustic soda solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloronicotinic acid.

Protocol 2: Proposed Synthesis of 2-Chloro-4-aminonicotinic acid

This multi-step protocol is a hypothetical pathway based on common transformations of pyridine derivatives.

Step 2a: Synthesis of 2-Chloropyridine-N-oxide

  • Dissolve 2-chloropyridine in a suitable solvent such as chloroform.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with chloroform, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.

Step 2b: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

  • To a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) at 0°C, slowly add 2-chloropyridine-N-oxide.

  • Carefully heat the reaction mixture and monitor for the consumption of the starting material by TLC.

  • Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.

Step 2c: Synthesis of 2-Chloro-4-aminopyridine

  • Suspend 2-chloro-4-nitropyridine-N-oxide and iron powder in a mixture of ethanol, water, and a small amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, and add ethyl acetate.

  • Filter the mixture to remove the iron salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-4-aminopyridine.

Step 2d: Conversion to 2-Chloro-4-aminonicotinic acid This step is conceptually challenging and would likely involve protection/deprotection strategies and carboxylation. A more direct route starting from a pre-functionalized nicotinic acid is preferable.

Protocol 3: Proposed Synthesis of this compound

This protocol assumes the availability of 2-chloro-4-aminonicotinic acid.

Materials:

  • 2-Chloro-4-aminonicotinic acid

  • Pivaloyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend 2-chloro-4-aminonicotinic acid in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., 2-3 equivalents of triethylamine).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.1-1.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for "this compound".

Synthesis_Workflow A Nicotinic Acid B Nicotinic Acid-N-oxide A->B Oxidation C 2-Chloronicotinic Acid B->C Chlorination (POCl3) D 2-Chloro-4-nitronicotinic Acid C->D Nitration (HNO3/H2SO4) E 2-Chloro-4-aminonicotinic Acid D->E Reduction (e.g., Fe/HCl) F This compound E->F Acylation (Pivaloyl Chloride)

Caption: Proposed synthetic route to this compound.

Hedgehog Signaling Pathway

Derivatives of nicotinic acid have been explored as potential modulators of various signaling pathways. The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is implicated in several cancers. Some small molecule inhibitors target components of this pathway. The following diagram provides a simplified overview of the canonical Hedgehog signaling pathway.[2][3][4]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_P Phosphorylated Gli (Degradation) SUFU_Gli->Gli_P Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved Gli_active Active Gli SMO_on->Gli_active Activates Nucleus Nucleus Gli_active->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription

Caption: Simplified overview of the canonical Hedgehog signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with "2-Chloro-4-pivalamidonicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. In the realm of medicinal chemistry and drug discovery, the synthesis of substituted pyridine derivatives is of paramount importance, as the pyridine motif is a key component in numerous biologically active molecules.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Chloro-4-pivalamidonicotinic acid , a versatile building block for the synthesis of novel 2-aryl-4-pivalamidonicotinic acid derivatives. These derivatives are of significant interest due to the established pharmacological relevance of nicotinic acid and its analogs, which have applications as antibacterial, anti-inflammatory, and potential anti-cancer agents.[1][3][4] The presence of the pivalamido group at the 4-position and the carboxylic acid at the 3-position introduces specific electronic and steric considerations that must be addressed for successful coupling.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium center.[1]

  • Reductive Elimination: The two organic ligands on the palladium complex (the nicotinic acid derivative and the aryl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[5]

The presence of the electron-withdrawing carboxylic acid and the electron-donating pivalamido group on the pyridine ring can influence the rate and efficiency of these steps. The chloro-substituent at the 2-position of the pyridine ring is known to be less reactive than the corresponding bromo or iodo derivatives, often necessitating the use of specialized, electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[6]

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of related 2-chloropyridine derivatives.[2][6] Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), Palladium(II) Acetate (2-5 mol%), SPhos (4-10 mol%), and Cesium Carbonate (2.0-3.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-pivalamidonicotinic acid.

Protocol 2: Alternative Conditions with a Pre-catalyst

For challenging substrates or to improve reaction efficiency, a pre-formed palladium catalyst can be employed.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%) and P(t-Bu)₃ (2-4 mol%) to a dry Schlenk flask.

  • Add anhydrous THF and stir for 10-15 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Transfer the catalyst solution to the flask containing the substrates and base via cannula.

  • Add degassed water if a biphasic system is desired (e.g., 10:1 THF/water).

  • Heat the reaction mixture to 60-80 °C and monitor its progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions of various chloropyridine derivatives, providing a reference for expected outcomes and starting points for optimization.

EntryChloropyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10018>90[2]
22,3-Dichloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux885
32-Chloro-5-nitropyridine3-Tolylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (3)Toluene801292
42-Chloronicotinic acidPhenylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃ (2.5)Dioxane/H₂O901678

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_0 A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)L2-X) C Transmetalation Intermediate (Ar-Pd(II)L2-Ar') B->C Transmetalation D Reductive Elimination C->D Reductive Elimination Product 2-Aryl-4-pivalamido nicotinic acid D->Product ArX 2-Chloro-4-pivalamido nicotinic acid ArX->B Oxidative Addition ArB Ar'-B(OH)2 (Arylboronic acid) Base Base Base->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Weigh Reagents Setup Assemble Reaction in Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Anhydrous/Degassed Solvents Inert->Solvent Reaction Heat and Stir Reaction (80-100 °C, 12-24h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification End Characterize Product Purification->End

Caption: A generalized workflow for the Suzuki coupling experiment.

Applications in Drug Discovery

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities. The 2-aryl-4-pivalamidonicotinic acids synthesized via this Suzuki coupling protocol are novel compounds with potential therapeutic applications.

  • Anti-inflammatory Agents: Substituted nicotinic acids have been investigated for their anti-inflammatory properties.[4] The introduction of various aryl groups at the 2-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anti-inflammatory drugs.

  • Antibacterial Agents: Nicotinic acid derivatives have been reported to possess antibacterial activity.[1] The synthesized compounds can be screened against a panel of bacterial strains to identify new leads for antibiotic development.

  • Anticancer Agents: The pyridine core is a common scaffold in many anticancer drugs. The novel derivatives can be evaluated for their cytotoxic activity against various cancer cell lines.

The Suzuki coupling of this compound provides a versatile platform for the generation of diverse chemical libraries, which are essential for modern drug discovery campaigns. The ability to readily introduce a wide array of aryl and heteroaryl substituents allows for the fine-tuning of physicochemical and pharmacological properties to optimize lead compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Chloro-4-pivalamidonicotinic acid. This versatile substrate can be functionalized through various cross-coupling reactions to synthesize a diverse range of substituted 4-aminonicotinic acid derivatives, which are valuable intermediates in pharmaceutical and materials science research.[1][2][3]

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[4][5][6][7] For a substrate like this compound, the chloro-substituent at the 2-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. The pivalamido group at the 4-position and the carboxylic acid at the 3-position are important functional groups that may influence the reactivity of the substrate and the properties of the resulting products.

This document outlines protocols for four major types of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or their derivatives.[6][8]

  • Heck Coupling: For the formation of a carbon-carbon bond with alkenes.[5][7][9][10]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.[4][11][12][13]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.[14][15][16]

General Considerations for Cross-Coupling Reactions

The success of these reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the pyridine ring, 2-chloropyridines are generally more reactive than their chlorobenzene counterparts in these coupling reactions.[17]

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[18] The choice of catalyst can significantly impact reaction efficiency.

  • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often effective for activating C-Cl bonds.[18][19]

  • Base: The base plays a critical role in the transmetalation step (in Suzuki and Sonogashira couplings) and in the deprotonation of the amine (in Buchwald-Hartwig amination).[18] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[18]

  • Solvent: Anhydrous, deoxygenated solvents are typically required to prevent catalyst deactivation.[18] Common choices include dioxane, toluene, and DMF.

Experimental Protocols

The following are generalized protocols that should serve as a starting point and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is designed for the synthesis of 2-aryl-4-pivalamidonicotinic acids.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium acetate and SPhos ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10012Expected high
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂OReflux18Expected moderate to high
33-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene10024Expected high

Note: Yields are hypothetical and will depend on specific reaction optimization.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst inert Inert Atmosphere: Evacuate & backfill with Ar/N₂ catalyst->inert solvent Add Degassed Solvent: 1,4-Dioxane/H₂O inert->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product 2-Aryl-4-pivalamido nicotinic acid purify->product

Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is for the synthesis of 2-amino-4-pivalamidonicotinic acid derivatives.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

  • Add the amine and degassed toluene.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene11016Expected high
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane10024Expected moderate to high
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)t-BuOH10018Expected high

Note: Yields are hypothetical and will depend on specific reaction optimization.

Logical Relationship Diagram:

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions substrate 2-Chloro-4-pivalamido nicotinic acid catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) substrate->catalyst amine Amine (R-NH₂) amine->catalyst ligand Bulky Phosphine Ligand (e.g., XPhos) catalyst->ligand base Strong Base (e.g., NaOt-Bu) ligand->base solvent Anhydrous, Aprotic Solvent (e.g., Toluene) base->solvent temperature Elevated Temperature (100-110 °C) solvent->temperature product 2-Amino-4-pivalamido nicotinic acid Derivative temperature->product

References

Application Notes and Protocols for Amide Bond Formation Utilizing Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically active molecules. The direct coupling of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, a variety of methods have been developed to facilitate this transformation, often involving the activation of the carboxylic acid moiety to enhance its electrophilicity.

This document provides a general overview and representative protocols for the formation of amide bonds using a substituted nicotinic acid as the starting carboxylic acid. While a specific search for protocols involving "2-Chloro-4-pivalamidonicotinic acid" did not yield established methods in the public domain, the principles of amide bond formation are broadly applicable. The following sections detail common activation strategies and provide generalized experimental procedures that can be adapted for specific research needs.

General Strategies for Amide Bond Formation from Substituted Nicotinic Acids

The synthesis of amides from carboxylic acids, including substituted nicotinic acids, typically proceeds through the activation of the carboxylic acid. This can be achieved through several reliable methods:

  • Conversion to Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride. This intermediate readily reacts with an amine in the presence of a base to yield the desired amide.[1][]

  • Use of Coupling Reagents: A wide array of coupling reagents have been developed to promote amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine. Common classes of coupling reagents include:

    • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][]

    • Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used in peptide synthesis.[]

The choice of method depends on factors such as the stability of the starting materials, the desired scale of the reaction, and the potential for side reactions.

Experimental Protocols

The following are generalized protocols for amide bond formation using a substituted nicotinic acid. Note: These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the substituted nicotinic acid to its corresponding acyl chloride, followed by reaction with an amine.

Step 1: Acyl Chloride Formation

  • Materials:

    • Substituted nicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted nicotinic acid in anhydrous DCM.

    • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Materials:

    • Crude substituted nicotinoyl chloride

    • Amine

    • Anhydrous dichloromethane (DCM)

    • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))

  • Procedure:

    • Dissolve the amine in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

    • Add the tertiary amine base (1.5-2 equivalents) to the amine solution.

    • Slowly add a solution of the crude acyl chloride in anhydrous DCM to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amide Coupling Using a Carbodiimide Reagent (EDC/HOBt)

This one-pot protocol utilizes a carbodiimide coupling reagent to directly form the amide bond from the carboxylic acid and amine.

  • Materials:

    • Substituted nicotinic acid

    • Amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

    • Tertiary amine base (e.g., diisopropylethylamine (DIEA))

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the substituted nicotinic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF or DCM.

    • Add the tertiary amine base (2-3 equivalents) to the solution.

    • Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

As no specific experimental data for "this compound" was found, a template table is provided below for researchers to populate with their own experimental results for comparison of different methods.

EntryCarboxylic AcidAmineCoupling MethodSolventBaseTime (h)Temp (°C)Yield (%)
1Substituted Nicotinic AcidAmine ASOCl₂, then amidationDCMTEA4RT
2Substituted Nicotinic AcidAmine AEDC/HOBtDMFDIEA16RT
3Substituted Nicotinic AcidAmine BSOCl₂, then amidationDCMTEA5RT
4Substituted Nicotinic AcidAmine BEDC/HOBtDMFDIEA18RT

Visualizations

Reaction Pathway: Amide Formation via Acyl Chloride

G sub_nic_acid Substituted Nicotinic Acid acyl_chloride Substituted Nicotinoyl Chloride sub_nic_acid->acyl_chloride SOCl₂ or (COCl)₂ amide Substituted Nicotinamide acyl_chloride->amide amine Amine amine->amide hcl HCl amide->hcl Byproduct base Base (e.g., TEA) base->amide

Caption: General workflow for amide synthesis via an acyl chloride intermediate.

Experimental Workflow: Carbodiimide Coupling

G start Dissolve Reactants (Acid, Amine, HOBt, Base) in anhydrous solvent add_edc Add EDC at 0°C start->add_edc react Stir at Room Temperature (12-24h) add_edc->react workup Aqueous Workup (Wash with acid, base, brine) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Pure Amide Product purify->product

Caption: Step-by-step workflow for direct amide coupling using EDC/HOBt.

Conclusion

While specific, documented protocols for the use of "this compound" in amide bond formation were not identified in a comprehensive search of available literature, the general principles of amide synthesis are well-established. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop effective methods for the synthesis of amides from substituted nicotinic acids. Researchers are encouraged to adapt and optimize these general procedures to suit their specific substrates and research objectives, documenting their findings to contribute to the collective knowledge in the field.

References

Application Notes and Protocols for the Esterification of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of "2-Chloro-4-pivalamidonicotinic acid," a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are designed to be adaptable for different scales and research needs, with a focus on providing clear, actionable steps for successful synthesis.

Introduction

This compound is a substituted pyridine carboxylic acid. Its esterification is a crucial step in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of a bulky pivalamido group and a chloro substituent on the pyridine ring can influence the reactivity of the carboxylic acid, necessitating careful selection of esterification conditions. These notes explore several common and effective methods for the esterification of this and similar molecules.

Key Esterification Strategies

Several methods can be employed for the esterification of carboxylic acids. The choice of method often depends on the substrate's reactivity, steric hindrance, and sensitivity to acidic or basic conditions. For this compound, the following strategies are most relevant:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] It is a reversible reaction, and driving the equilibrium towards the product is essential, typically by using a large excess of the alcohol or by removing water as it is formed.[1]

  • Acid Chloride Formation Followed by Alcoholysis: For sterically hindered carboxylic acids or when mild conditions are required, a two-step approach is often more effective. The carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is then reacted with the desired alcohol to form the ester.[3]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] It is particularly useful for acid-sensitive substrates and is performed under mild, neutral conditions.[3]

Data Presentation: Comparison of Esterification Methods

MethodReagents & CatalystSolventTemperatureTypical YieldsNotes
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), conc. H₂SO₄ or TsOHAlcohol (used as solvent)RefluxModerate to HighBest for simple, unhindered acids.[1][2] The large excess of alcohol helps to drive the reaction forward.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine or Et₃N1. Anhydrous DCM or Toluene2. Anhydrous DCM or Toluene1. Reflux2. 0 °C to RTHighSuitable for sterically hindered acids.[3] The reaction with the alcohol is typically fast. Requires handling of corrosive reagents.
Steglich Esterification Alcohol, DCC, DMAPAnhydrous DCM or THF0 °C to RTHighMild conditions, suitable for acid-sensitive substrates.[3] Dicyclohexylurea (DCU) byproduct needs to be removed by filtration.
Solid Acid Catalysis Alcohol, MoO₃/SiO₂-Reflux~79% (for Methyl Nicotinate)Heterogeneous catalyst simplifies workup.[4][5] May require higher temperatures.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the synthesis of methyl 2-chloro-4-pivalamidonicotinate using the Fischer-Speier method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acid Chloride Formation (Ethyl Ester Synthesis)

This protocol details the synthesis of ethyl 2-chloro-4-pivalamidonicotinate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Reaction with Ethanol

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow start Start: This compound protocol1 Protocol 1: Fischer-Speier Esterification start->protocol1 protocol2 Protocol 2: Acid Chloride Formation start->protocol2 reagents1 Reagents: Alcohol (e.g., MeOH) Acid Catalyst (e.g., H₂SO₄) protocol1->reagents1 uses reagents2a Step 1 Reagents: SOCl₂ or (COCl)₂ protocol2->reagents2a Step 1 workup Workup: Neutralization, Extraction, Drying reagents1->workup reagents2b Step 2 Reagents: Alcohol, Base (e.g., Pyridine) reagents2a->reagents2b followed by Step 2 reagents2b->workup purification Purification: Column Chromatography workup->purification product Product: Ester of 2-Chloro-4- pivalamidonicotinic acid purification->product

Caption: A logical workflow for the esterification of this compound.

Fischer_Esterification_Pathway acid Carboxylic AcidR-COOH protonation Protonated Carbonyl acid->protonation + H⁺ tetrahedral Tetrahedral Intermediate protonation->tetrahedral + R'OH proton_transfer Proton Transfer tetrahedral->proton_transfer water_loss Elimination of Water proton_transfer->water_loss ester EsterR-COOR' water_loss->ester - H₂O, - H⁺

Caption: Simplified reaction pathway for Fischer-Speier Esterification.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction on 2-Chloro-4-pivalamidonicotinic acid. This reaction is a valuable transformation for the synthesis of functionalized nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocol is based on established methodologies for SNAr reactions on related 2-chloronicotinic acid systems, with specific considerations for the pivalamido substituent.

This compound is an activated substrate for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group at the 3-position enhances the electrophilicity of the carbon at the 2-position, facilitating the displacement of the chloro group by a variety of nucleophiles.[1] This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

General Reaction Pathway

The general scheme for the nucleophilic substitution on this compound involves the reaction of the starting material with a nucleophile (Nu-H), often in the presence of a base and with thermal or microwave heating, to yield the corresponding 2-substituted-4-pivalamidonicotinic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_chloro This compound product 2-Substituted-4-pivalamidonicotinic acid 2_chloro->product + Nu-H nucleophile Nucleophile (Nu-H) (e.g., primary/secondary amine) nucleophile->product conditions Base (e.g., DIPEA) Solvent (e.g., H2O or polar aprotic) Heat (Conventional or Microwave) conditions->product hcl HCl G start Start reagents Combine Reactants: - this compound - Amine (3 eq.) - DIPEA (3 eq.) - Water start->reagents microwave Microwave Irradiation (e.g., 200°C, 2h) reagents->microwave monitoring Monitor Reaction Progress (TLC/LC-MS) microwave->monitoring monitoring->microwave Incomplete workup Work-up: - Cool to RT - Acidify with HCl to pH ~6.5 monitoring->workup Reaction Complete isolation Product Isolation workup->isolation filtration Filtration and Drying isolation->filtration Precipitate Forms extraction Solvent Extraction isolation->extraction No Precipitate purification Purification (Recrystallization or Chromatography) filtration->purification extraction->purification product Final Product purification->product

References

Application Notes and Protocols: 2-Chloro-4-pivalamidonicotinic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of "2-Chloro-4-pivalamidonicotinic acid" as a versatile building block in solid-phase synthesis (SPS). This document outlines detailed protocols for resin attachment, peptide or small molecule elongation, and final cleavage, enabling the generation of diverse molecular libraries for drug discovery and other research applications.

Introduction

"this compound" is a functionalized heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive carboxylic acid for solid-phase attachment, a chloro group for potential subsequent modification, and a pivalamido group influencing solubility and conformational properties, makes it an attractive scaffold for combinatorial library synthesis. Solid-phase synthesis offers a streamlined approach for the efficient production of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.

Properties of this compound

A summary of the key chemical properties of "this compound" is presented in Table 1.

PropertyValue
CAS Number 1021339-24-1
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.69 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPS.

Experimental Protocols

The following protocols are generalized for the use of "this compound" in solid-phase synthesis. Optimization may be required based on the specific target molecule and resin used.

Attachment of this compound to Merrifield Resin

This protocol describes the immobilization of the nicotinic acid derivative onto chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method. This method is known to minimize side reactions.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Drying agent (e.g., P₂O₅ or KOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for at least 1 hour in a reaction vessel.

  • Cesium Salt Formation: In a separate flask, dissolve "this compound" (1.5 mmol) in a minimal amount of DMF. Add an aqueous solution of Cesium Carbonate (0.75 mmol) dropwise until the pH is neutral (approx. 7).

  • Azeotropic Drying: Remove the water by azeotropic distillation with DMF under reduced pressure.

  • Resin Loading: Add the dried cesium salt of the nicotinic acid to the swollen resin. Heat the mixture at 50°C with gentle agitation for 12-24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the resin can be determined by cleaving the compound from a small, weighed amount of resin and quantifying the product by UV-Vis spectroscopy or HPLC.

Workflow for Resin Loading

resin_loading start Start swell Swell Merrifield Resin in DMF start->swell load Couple to Resin (50°C, 12-24h) swell->load salt Prepare Cesium Salt of This compound salt->load wash Wash Resin (DMF, DCM, MeOH) load->wash dry Dry Resin Under Vacuum wash->dry end Loaded Resin dry->end

Caption: Workflow for attaching this compound to Merrifield resin.

Solid-Phase Elongation: Example with Amino Acid Coupling

This protocol outlines the coupling of an N-Fmoc protected amino acid to the resin-bound nicotinic acid scaffold. The chloro-substituent on the nicotinic acid ring is generally unreactive under standard peptide coupling conditions.

Materials:

  • Loaded Resin from section 3.1

  • N-Fmoc protected amino acid

  • Coupling agents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF

  • Deprotection solution: 20% Piperidine in DMF

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable to a growing chain): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the previously coupled amino acid.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling:

    • In a separate vessel, pre-activate the N-Fmoc amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.

    • Add DIPEA (6 eq.) to the pre-activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines).

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Workflow for Peptide Elongation

peptide_elongation start Start with Loaded Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cycle Repeat for next Amino Acid wash2->cycle cycle->deprotect Yes end Final Peptide-Resin cycle->end No

Caption: General workflow for solid-phase peptide elongation.

Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the synthesized compound from the Merrifield resin using Trifluoroacetic acid (TFA).

Materials:

  • Peptide-Resin from the elongation steps

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • DCM

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature with occasional swirling.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the crude product with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase HPLC.

Workflow for Cleavage and Isolation

cleavage_workflow start Start with Final Peptide-Resin wash_dcm Wash with DCM and Dry start->wash_dcm cleave Treat with TFA Cleavage Cocktail wash_dcm->cleave filter Filter and Collect Filtrate cleave->filter precipitate Precipitate in Cold Ether filter->precipitate isolate Isolate Crude Product (Centrifuge/Filter) precipitate->isolate purify Purify by HPLC isolate->purify end Pure Product purify->end

Caption: Workflow for product cleavage from the resin and subsequent isolation.

Applications and Future Perspectives

The use of "this compound" in solid-phase synthesis opens avenues for the creation of novel compound libraries with potential biological activities. The pivalamido group can influence the conformational rigidity and pharmacokinetic properties of the resulting molecules. The chloro substituent serves as a handle for further diversification through nucleophilic aromatic substitution reactions, either on the solid support or after cleavage, allowing for the generation of a wider range of analogues.

Potential applications for libraries synthesized using this building block include:

  • Screening for enzyme inhibitors: The rigidified pyridine scaffold can be used to target specific enzyme active sites.

  • Development of protein-protein interaction modulators: The diverse functionalities that can be introduced may disrupt or stabilize protein complexes.

  • Generation of novel antibacterial or antiviral agents: Heterocyclic scaffolds are common motifs in antimicrobial drugs.

Further studies could explore the impact of the pivalamido group on the biological activity and ADME properties of the synthesized compounds. Additionally, the development of orthogonal protection strategies would allow for more complex molecular architectures to be built upon this versatile scaffold.

Safety Information

  • "this compound" should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Development of Bioactive Compounds from 2-Chloro-4-pivalamidonicotinic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel bioactive compounds utilizing "2-Chloro-4-pivalamidonicotinic acid" as a versatile chemical scaffold. The protocols and application notes detailed herein are designed to facilitate the synthesis, characterization, and biological evaluation of new chemical entities with therapeutic potential.

Introduction: The Potential of Nicotinic Acid Scaffolds

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] These structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4][5] The pyridine ring of nicotinic acid is a key feature, participating in various biological interactions. Modifications to the carboxylic acid group and substitutions on the pyridine ring can significantly modulate the bioactivity, selectivity, and pharmacokinetic profiles of the resulting molecules. "this compound" (CAS: 1021339-24-1, Molecular Formula: C11H13ClN2O3) presents a unique starting point for the development of new therapeutics due to its distinct substitution pattern, which offers multiple avenues for chemical diversification.[6]

Synthetic Strategies and Protocols

The development of bioactive compounds from this compound can be approached through two primary strategies: modification of the carboxylic acid group and substitution of the chlorine atom at the 2-position.

Synthesis of this compound

A plausible synthetic route to the starting material, this compound, can be envisioned starting from 2-chloro-4-aminonicotinic acid.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminonicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution and stir at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization to generate amides, esters, and hydrazones, which can lead to compounds with diverse biological activities.[7][2]

Protocol 2: Synthesis of Amide Derivatives

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Hydrazide and Hydrazone Derivatives

  • Esterification: Convert this compound to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Hydrazide Formation: Reflux the methyl ester (1 equivalent) with hydrazine hydrate (1.2 equivalents) in ethanol for 8-12 hours.[7] Monitor the reaction by TLC. Upon completion, cool the reaction mixture to obtain the nicotinic acid hydrazide derivative.

  • Hydrazone Synthesis: Dissolve the nicotinic acid hydrazide (1 equivalent) in ethanol and add the desired aldehyde (1.1 equivalents). Reflux the mixture for 3 hours.[2] Cool the solution to allow the hydrazone product to precipitate. Filter and recrystallize from ethanol.

Substitution of the 2-Chloro Group

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. A particularly useful reaction is the Suzuki coupling to introduce aryl or heteroaryl moieties.[7]

Protocol 4: Suzuki Coupling Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents).[7]

  • Solvent and Reaction Conditions: Add a solvent system of toluene, ethanol, and water. Heat the mixture to reflux for 12-16 hours under an inert atmosphere.[7]

  • Workup: After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Data Presentation

Systematic evaluation of the synthesized compounds is crucial. The following tables provide a template for organizing and presenting quantitative biological data.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosa
CPNA-01 Amide (Aniline)
CPNA-02 Amide (Morpholine)
CPNA-03 Hydrazone (Benzaldehyde)
CPNA-04 Suzuki (Phenyl)
CPNA-05 Suzuki (4-Methoxyphenyl)
ReferenceCiprofloxacin

Table 2: In Vitro Anti-inflammatory Activity

Compound IDDerivative TypeIC50 (µM) - COX-2 InhibitionIC50 (µM) - 5-LOX Inhibition
CPNA-01 Amide (Aniline)
CPNA-02 Amide (Morpholine)
CPNA-03 Hydrazone (Benzaldehyde)
CPNA-04 Suzuki (Phenyl)
CPNA-05 Suzuki (4-Methoxyphenyl)
ReferenceCelecoxib

Visualization of Workflows and Pathways

Visual representations of experimental workflows and biological pathways can aid in understanding the overall strategy.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization Strategies cluster_evaluation Biological Evaluation Start 2-Chloro-4-aminonicotinic acid Protocol1 Protocol 1: Pivaloyl Chloride, TEA Start->Protocol1 CPNA This compound Protocol1->CPNA Protocol2 Protocol 2: Amide Coupling CPNA->Protocol2 Protocol3 Protocol 3: Hydrazone Formation CPNA->Protocol3 Protocol4 Protocol 4: Suzuki Coupling CPNA->Protocol4 Bioassays In Vitro Bioassays (Antimicrobial, Anti-inflammatory) Protocol2->Bioassays Protocol3->Bioassays Protocol4->Bioassays Data Data Analysis (MIC, IC50) Bioassays->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Synthetic and screening workflow for bioactive compounds.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins CPNA_Derivative CPNA Derivative CPNA_Derivative->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Concluding Remarks

The "this compound" scaffold holds considerable promise for the development of novel bioactive compounds. The synthetic protocols and strategic guidance provided in this document offer a solid foundation for researchers to explore the chemical space around this molecule. Through systematic derivatization and biological screening, it is anticipated that new lead compounds with potential therapeutic applications can be identified and optimized.

References

Application Notes and Protocols: The Role of Chlorinated Nicotinic Acid Derivatives in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, specific experimental data, protocols, and quantitative analyses pertaining to the direct application of "2-Chloro-4-pivalamidonicotinic acid" in the synthesis of kinase inhibitors are not available in the public scientific literature. This document, therefore, provides a broader overview of the potential utility of this compound and related chlorinated nicotinic acid scaffolds in kinase inhibitor design, based on established medicinal chemistry principles. The protocols and data presented are illustrative examples derived from the synthesis of kinase inhibitors using structurally analogous building blocks.

Introduction: Chlorinated Heterocycles in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The design of potent and selective kinase inhibitors often relies on the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP, the natural substrate for kinases. Chlorinated heterocycles, including derivatives of nicotinic acid, are valuable building blocks in this context. The chloro-substituent serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, enabling the exploration of the chemical space around the kinase active site to achieve desired potency and selectivity.

The pivalamido group on the nicotinic acid scaffold can serve multiple purposes. It can act as a protecting group for the amine functionality during synthesis or contribute to the pharmacophore of the final inhibitor by forming key interactions within the kinase binding pocket.

Potential Synthetic Utility of this compound

While specific examples are not documented, "this compound" possesses key structural features that make it a promising starting material for the synthesis of kinase inhibitors. The 2-chloro position on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The carboxylic acid at the 3-position provides a convenient point for amide bond formation, allowing for the introduction of various side chains that can target different regions of the kinase active site.

A hypothetical synthetic workflow for utilizing this compound is presented below.

G A This compound B Amide Coupling (e.g., with a primary amine) A->B HATU, DIPEA C Chlorinated Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Pd catalyst, base, boronic acid/amine E Final Kinase Inhibitor D->E

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Illustrative Experimental Protocols

The following are generalized protocols for reactions commonly employed in the synthesis of kinase inhibitors, using a chlorinated heterocyclic core as a starting point. These are not specific to "this compound" but are representative of the methodologies used for similar scaffolds.

Protocol 1: General Procedure for Amide Coupling

  • Dissolution: Dissolve the chlorinated nicotinic acid derivative (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add an amide coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

  • Reaction Setup: To a reaction vessel, add the chlorinated intermediate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base, for instance, K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Potency of Structurally Related Kinase Inhibitors

While no specific IC50 values are available for inhibitors derived from "this compound," the following table presents data for other kinase inhibitors synthesized from chlorinated heterocyclic starting materials to illustrate the range of potencies that can be achieved.

Kinase TargetInhibitor ScaffoldIC50 (nM)
Anaplastic Lymphoma Kinase (ALK)2,4-Pyrimidinediamine derivative2.1
c-Src KinasePyridylpyrimidinylaminophenyl derivative~10
PI3-Kinase2,4,6-Trisubstituted 1,3,5-triazine~50
PIM-1 Kinase2,5-Disubstituted 1,3,4-oxadiazole17

Note: The data in this table is for illustrative purposes only and is derived from various sources in the scientific literature. It does not represent data for inhibitors synthesized from "this compound."

Signaling Pathway Visualization

Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. A common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Inhibitors developed from scaffolds like "this compound" could potentially be designed to target kinases such as PI3K, AKT, or mTOR within this pathway.

Conclusion

"this compound" represents a potentially valuable, yet currently unexplored, building block for the synthesis of novel kinase inhibitors. Its chemical functionalities offer multiple avenues for synthetic elaboration to generate diverse libraries of compounds for screening against various kinase targets. The lack of specific data in the public domain highlights an opportunity for new research in this area. The general protocols and conceptual frameworks provided in these application notes can serve as a guide for researchers and drug development professionals interested in exploring the potential of this and related chlorinated nicotinic acid derivatives in the discovery of next-generation kinase inhibitors.

Functionalization of the Pyridine Ring in "2-Chloro-4-pivalamidonicotinic acid": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyridine ring of 2-Chloro-4-pivalamidonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, offering multiple avenues for the synthesis of complex molecular architectures. The protocols outlined below focus on the functionalization of the C2 position, currently occupied by a chlorine atom, a reactive handle for various transformations.

Initial Considerations: Protection of the Carboxylic Acid Group

Prior to attempting functionalization of the pyridine ring, it is highly recommended to protect the carboxylic acid moiety. The acidic proton can interfere with many organometallic catalytic cycles and basic reaction conditions, leading to side reactions and reduced yields. Esterification is a common and effective strategy.

Protocol: Fischer Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a versatile protecting group that can be removed under basic or acidic conditions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the methyl 2-chloro-4-pivalamidonicotinate. The crude product can be purified by column chromatography on silica gel if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution, a powerful method for introducing a variety of functional groups. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the C2 and C4 positions.

Application Note:

Nucleophilic aromatic substitution (SNAr) on the methyl 2-chloro-4-pivalamidonicotinate allows for the direct displacement of the chloride with various nucleophiles such as amines, alcohols, and thiols. This reaction is typically thermally promoted and may require a base to neutralize the HCl generated. The pivalamido group at the C4 position is expected to be stable under these conditions.

General Protocol for SNAr with Amines:

This protocol provides a general method for the amination of the C2 position.

Materials:

  • Methyl 2-chloro-4-pivalamidonicotinate

  • Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 - 2.0 eq)

  • A non-nucleophilic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 - 3.0 eq) (Optional, depending on the amine)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane

  • Sealed reaction vial or round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed reaction vial, add methyl 2-chloro-4-pivalamidonicotinate (1.0 eq), the desired amine (1.1-2.0 eq), and a non-nucleophilic base (if needed).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to a temperature between 80-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the mixture. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C2-chloro position of the protected this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents.

Application Note:

This reaction is highly versatile for creating biaryl and heteroaryl-aryl structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl chlorides which can be challenging substrates. The ester protecting group is generally stable under these conditions.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Methyl 2-chloro-4-pivalamidonicotinate

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, dppf, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add methyl 2-chloro-4-pivalamidonicotinate (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst and ligand.

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst/Pre-catalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10060-85
XPhos Pd G3XPhosK₃PO₄Toluene or THF80-100>85
PdCl₂(dppf)dppfCs₂CO₃DMF100-12075-95

Yields are estimates based on similar substrates and may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering a broader substrate scope than traditional SNAr reactions.

Application Note:

This palladium-catalyzed reaction allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles in SNAr reactions. The selection of the appropriate phosphine ligand is critical for success.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • Methyl 2-chloro-4-pivalamidonicotinate

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5 - 2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add methyl 2-chloro-4-pivalamidonicotinate and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Amine TypeRecommended LigandBaseSolventTemp (°C)
Primary AliphaticRuPhosNaOt-Bu or K₃PO₄Toluene or Dioxane80-100
Secondary AliphaticBrettPhosLiHMDSTHF or Toluene80-100
Primary ArylXPhosK₃PO₄Dioxane90-110
Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the pyridine ring and a terminal alkyne.

Application Note:

This reaction requires both a palladium catalyst and a copper(I) co-catalyst. Copper-free variations exist but may require specific ligands. The reaction is typically run under mild conditions.

General Protocol for Sonogashira Coupling:

Materials:

  • Methyl 2-chloro-4-pivalamidonicotinate

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Ligand (e.g., PPh₃)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add methyl 2-chloro-4-pivalamidonicotinate, the palladium catalyst, copper(I) iodide, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Deprotection of the Carboxylic Acid

Following the successful functionalization of the C2 position, the methyl ester can be hydrolyzed to reveal the carboxylic acid.

Protocol: Saponification of the Methyl Ester

Materials:

  • Functionalized methyl 2-substituted-4-pivalamidonicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Solvent mixture (e.g., THF/water, Methanol/water)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Dissolve the ester in the solvent mixture.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.

Visualizing the Workflow

Functionalization_Workflow cluster_protection Step 1: Protection cluster_functionalization Step 2: Functionalization at C2 cluster_deprotection Step 3: Deprotection Start 2-Chloro-4-pivalamido- nicotinic acid Ester Methyl 2-chloro-4-pivalamido- nicotinate Start->Ester Fischer Esterification SNAr Nucleophilic Aromatic Substitution (SNAr) Ester->SNAr Suzuki Suzuki-Miyaura Coupling Ester->Suzuki Buchwald Buchwald-Hartwig Amination Ester->Buchwald Sonogashira Sonogashira Coupling Ester->Sonogashira Final_Product 2-Substituted-4-pivalamido- nicotinic acid SNAr->Final_Product Saponification Suzuki->Final_Product Saponification Buchwald->Final_Product Saponification Sonogashira->Final_Product Saponification

Caption: General workflow for the functionalization of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Cl(Ln) Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetalation Ar-Pd(II)-R(Ln) OxAdd->Transmetalation Transmetalation (R-B(OR)2) RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Reactants Py-Cl + Nu⁻ Meisenheimer Meisenheimer Complex [Py(Cl)(Nu)]⁻ Reactants->Meisenheimer Addition Product Py-Nu + Cl⁻ Meisenheimer->Product Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-4-pivalamidonicotinic acid synthesis.

Hypothetical Two-Step Synthesis Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-Chloro-4-aminonicotinic acid. The second step is the amidation of this intermediate with pivaloyl chloride to yield the final product.

Step 1: Synthesis of 2-Chloro-4-aminonicotinic acid

Experimental Protocol:

A plausible method for the synthesis of 2-Chloro-4-aminonicotinic acid involves the selective chlorination of 4-aminonicotinic acid.

Materials:

  • 4-aminonicotinic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminonicotinic acid (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Adjust the pH to approximately 2-3 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide: Step 1
Issue Possible Cause Recommendation
Low Yield Incomplete reaction.Increase reaction time or slightly increase the amount of NCS.
Product loss during workup.Ensure proper pH adjustment for efficient extraction.
Multiple Products (Low Selectivity) Over-chlorination or side reactions.Maintain strict temperature control at 0°C during NCS addition.
Starting Material Remains Insufficient chlorinating agent.Ensure the NCS is fresh and add it portion-wise.
Quantitative Data: Step 1 Yield Optimization
Parameter Condition A Condition B Condition C
Solvent AcetonitrileDichloromethaneTetrahydrofuran
Temperature 0°C to RTRoom Temperature0°C
NCS Equivalents 1.11.11.3
Yield (%) ~65-75%~50-60%~70-80%

Step 2: Amidation of 2-Chloro-4-aminonicotinic acid

Experimental Protocol:

This step involves the reaction of 2-Chloro-4-aminonicotinic acid with pivaloyl chloride to form the final product.

Materials:

  • 2-Chloro-4-aminonicotinic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-Chloro-4-aminonicotinic acid (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (2.5 equivalents) and cool the mixture to 0°C.

  • Slowly add pivaloyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Guide: Step 2
Issue Possible Cause Recommendation
Low Yield Incomplete reaction.Ensure all reagents and solvents are anhydrous. Increase reaction time if necessary.
Hydrolysis of pivaloyl chloride.Add pivaloyl chloride slowly at 0°C.
Formation of Di-acylated Product Excess pivaloyl chloride or prolonged reaction time at elevated temperature.Use the recommended stoichiometry and maintain temperature control.
Product is Difficult to Purify Presence of unreacted starting material or byproducts.Optimize the washing steps during workup to remove impurities. Consider column chromatography for purification.
Quantitative Data: Step 2 Yield Optimization
Parameter Condition A Condition B Condition C
Base PyridineTriethylamineDiisopropylethylamine
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Pivaloyl Chloride Equiv. 1.21.51.2
Yield (%) ~80-90%~75-85%~80-90%

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the first step (chlorination)?

A1: The most critical factor is temperature control. The addition of N-Chlorosuccinimide should be done slowly and at 0°C to prevent over-chlorination and the formation of undesired side products, which can significantly lower the yield and complicate purification.

Q2: Can I use a different chlorinating agent instead of N-Chlorosuccinimide (NCS)?

A2: While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) could potentially be used, NCS is generally preferred for its milder reaction conditions and higher selectivity for the chlorination of activated aromatic rings, which is relevant in this synthesis.

Q3: Why is it necessary to use an anhydrous solvent in the amidation step?

A3: Pivaloyl chloride is highly reactive towards water. Any moisture present in the reaction will lead to the hydrolysis of pivaloyl chloride to pivalic acid, which will not react with the amine. This will reduce the amount of acylating agent available and consequently lower the yield of the desired amide product.

Q4: I am observing a significant amount of unreacted 2-Chloro-4-aminonicotinic acid after the amidation reaction. What should I do?

A4: This indicates that the amidation reaction has not gone to completion. Ensure that your pivaloyl chloride is of high purity and was added in the correct stoichiometric amount. You can also try increasing the reaction time or slightly increasing the amount of pivaloyl chloride and pyridine.

Q5: What are the best practices for purifying the final product?

A5: Recrystallization is often the most effective method for purifying the final product, this compound. A solvent system such as ethyl acetate/hexanes is a good starting point. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation A 4-aminonicotinic acid B Chlorination with NCS in Acetonitrile A->B Reactant C 2-Chloro-4-aminonicotinic acid B->C Product D 2-Chloro-4-aminonicotinic acid E Amidation with Pivaloyl Chloride in DCM/Pyridine D->E Reactant F This compound E->F Final Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Q1 Which step has low yield? Start->Q1 Step1_Low Step 1: Chlorination Q1->Step1_Low Step 1 Step2_Low Step 2: Amidation Q1->Step2_Low Step 2 Q1_S1_Cause Check for: - Incomplete Reaction - Low Selectivity - Workup Losses Step1_Low->Q1_S1_Cause Q1_S2_Cause Check for: - Incomplete Reaction - Pivaloyl Chloride Hydrolysis - Di-acylation Step2_Low->Q1_S2_Cause Sol_S1 Recommendations: - Increase reaction time/NCS eq. - Strict temperature control (0°C) - Optimize pH for extraction Q1_S1_Cause->Sol_S1 Sol_S2 Recommendations: - Use anhydrous conditions - Slow addition of Pivaloyl Chloride at 0°C - Control stoichiometry Q1_S2_Cause->Sol_S2

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: HPLC Purification of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of 2-Chloro-4-pivalamidonicotinic acid. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Chromatography Issues

Question Possible Causes Solutions
Why am I seeing significant peak tailing for my compound? - Secondary Interactions: The acidic nature of the nicotinic acid moiety can interact with residual silanols on the silica-based column. - Column Overload: Injecting too much sample can lead to peak distortion. - Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to tailing.- Use a low-pH mobile phase: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[1][2] - Use an end-capped column: Select a column with minimal residual silanol groups. - Reduce sample concentration: Dilute the sample before injection. - Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid.
My peak is broad or splitting. - Poor Sample Solubility: The compound may not be fully dissolved in the injection solvent. - Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. - Column Degradation: The column may be nearing the end of its lifespan.[3] - Air Bubbles in the System: Air trapped in the pump or detector can cause split peaks.[3][4]- Optimize sample solvent: Dissolve the sample in the mobile phase whenever possible. If solubility is an issue, use a solvent with a similar or weaker elution strength than the initial mobile phase.[5] - Filter the sample: Ensure the sample is free of particulates before injection. - Replace the column: If the column has been used extensively, it may need to be replaced. - Degas the mobile phase and purge the system: Ensure all solvents are properly degassed and purge the pump to remove any trapped air.[6]
The retention time of my compound is shifting between injections. - Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can lead to changes in composition.[5] - Column Not Equilibrated: Insufficient equilibration time between gradient runs can cause retention time drift.[3][6] - Fluctuations in Column Temperature: Changes in ambient temperature can affect retention time if a column oven is not used.- Prepare fresh mobile phase daily: Ensure accurate mixing and keep solvent bottles capped to prevent evaporation. - Increase equilibration time: Allow sufficient time for the column to return to initial conditions before the next injection.[6] - Use a column oven: Maintain a constant column temperature for reproducible results.[6]
I am observing a rising baseline during my gradient run. - Contaminated Mobile Phase: Impurities in the solvents, especially the weaker solvent, can accumulate on the column and elute during the gradient. - UV Absorbance of Mobile Phase Additives: Some additives, like TFA, absorb at low UV wavelengths, and their increasing concentration during a gradient can cause the baseline to rise.[2]- Use high-purity HPLC-grade solvents: Filter all mobile phases before use. - Use a lower concentration of UV-absorbing additives: If possible, reduce the concentration of the additive. - Perform a blank gradient run: Run a gradient with no sample injected to confirm the baseline drift is from the mobile phase. - Use a reference wavelength: Some detectors allow for the subtraction of a reference wavelength to correct for baseline drift.

System & Hardware Issues

Question Possible Causes Solutions
The system backpressure is unusually high. - Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit. - System Blockage: Obstructions in the tubing, injector, or guard column.[4] - Precipitation in the Mobile Phase: Buffer precipitation can occur if the organic solvent concentration is too high.- Use a guard column and in-line filter: These will protect the analytical column from particulates.[5] - Reverse flush the column: Disconnect the column from the detector and flush it in the reverse direction (check manufacturer's instructions). - Check for blockages: Systematically disconnect components to identify the source of the high pressure. - Ensure buffer solubility: Check the solubility of your buffer in the highest organic percentage of your gradient.
The system backpressure is lower than normal or fluctuating. - Leak in the System: Loose fittings can cause a drop in pressure.[1][4] - Air in the Pump: Air bubbles in the pump head can lead to pressure fluctuations.[1] - Worn Pump Seals: Damaged pump seals can cause leaks and pressure instability.- Check all fittings: Ensure all connections are tight. - Purge the pump: Remove any air from the pump heads.[1] - Replace pump seals: If leaks are observed around the pump head, the seals may need to be replaced.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. A gradient elution from a low to a high percentage of acetonitrile will likely be necessary to achieve good separation.

Q2: What is the role of the acidic modifier in the mobile phase?

A2: The acidic modifier, such as TFA or formic acid, serves to suppress the ionization of the carboxylic acid group on the this compound molecule.[1][2] By keeping the molecule in its neutral form, peak shape is improved, and retention is more consistent.

Q3: How can I improve the solubility of this compound for injection?

A3: It is always best to dissolve the sample in the initial mobile phase. If solubility is an issue, you can try a solvent with a slightly higher organic content, but be mindful that a very strong injection solvent can lead to peak distortion.[5] Gentle sonication may also help to dissolve the compound.

Q4: Is a guard column necessary for the purification of this compound?

A4: While not strictly necessary, using a guard column is highly recommended.[5] It will help protect your more expensive analytical column from strongly retained impurities and particulates, thereby extending its lifetime.

Q5: What detection wavelength should I use?

A5: To determine the optimal detection wavelength, you should measure the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If the λmax is not known, a photodiode array (PDA) detector can be used to monitor a range of wavelengths during initial runs.

Experimental Protocols

Illustrative HPLC Purification Protocol for this compound

This protocol is a general guideline and may require optimization.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • Sample of this compound.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

3. Sample Preparation:

  • Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

4. HPLC Conditions:

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

5. Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Combine the fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

  • Further dry the purified compound under high vacuum.

Data Presentation

Table 1: Illustrative Retention Times and Peak Purity of this compound and Related Impurities under Different Gradient Conditions.

Gradient Program Retention Time of Main Peak (min) Peak Purity (as determined by PDA) Resolution from Nearest Impurity
Fast Gradient (5-95% B in 10 min) 8.298.5%1.2
Standard Gradient (5-95% B in 20 min) 15.199.8%2.1
Shallow Gradient (30-70% B in 30 min) 22.5>99.9%3.5

Visualization

Caption: Troubleshooting workflow for HPLC purification issues.

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Synthesis of 2,4-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,4-substituted nicotinic acids. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of 2,4-substituted nicotinic acids, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: I am struggling with poor regioselectivity when introducing a second substituent onto my nicotinic acid precursor. How can I control the position of substitution at C2 and C4?

A: Achieving high regioselectivity in the disubstitution of the pyridine ring is a common challenge due to the competing electronic activation of the C2 and C4 positions. The outcome is often influenced by a combination of steric and electronic factors.

  • Steric Hindrance: Bulky substituents or reagents will preferentially react at the less sterically hindered position. For instance, if you have a substituent at the C2 position, a bulky incoming group will likely be directed to the C4 position.

  • Electronic Effects: The electronic nature of the existing substituent can influence the reactivity of the remaining positions. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups increase its electrophilicity, particularly at the C2 and C4 positions.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity. For example, in nucleophilic aromatic substitution reactions, solvent polarity can influence the relative stability of the intermediates, thereby altering the product ratio.[1]

  • Orthogonal Strategies: Employing starting materials with different leaving groups at the C2 and C4 positions (e.g., 2-chloro-4-iodopyridine) allows for sequential, regioselective functionalization, such as a Suzuki coupling at the more reactive C-I bond followed by a different coupling at the C-Cl bond.

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity in 2,4-Disubstitution sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects start->electronics conditions Modify Reaction Conditions start->conditions strategy Consider Orthogonal Synthesis start->strategy sterics_sol Use bulkier/less bulky nucleophile or modify existing substituent. sterics->sterics_sol Solution electronics_sol Alter electronic nature of existing substituents if possible. electronics->electronics_sol Solution conditions_sol Screen solvents of varying polarity. Optimize temperature and reaction time. conditions->conditions_sol Solution strategy_sol Synthesize a precursor with differentiated leaving groups (e.g., Cl vs. I). strategy->strategy_sol Solution

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: I am experiencing low yields in my cross-coupling reactions (e.g., Suzuki, Sonogashira) on a dihalonicotinic acid precursor. What are the likely causes and how can I improve the yield?

A: Low yields in cross-coupling reactions with pyridine-based substrates are often due to catalyst inhibition or deactivation.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by protodeboronation, especially under harsh basic conditions or in the presence of water.

  • Homocoupling: Self-coupling of the boronic acid or the halide can occur, leading to undesired byproducts.

To improve yields:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the desired cross-coupling over catalyst inhibition.

  • Base Selection: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize protodeboronation. Screening different bases is recommended.

  • Protecting Groups: Temporarily protecting the carboxylic acid group as an ester can improve solubility and prevent interference with the reaction.

  • Reaction Conditions: Ensure anhydrous and deoxygenated conditions to prevent side reactions. Microwave irradiation can sometimes improve yields and reduce reaction times.

Q3: How can I introduce a carboxylic acid group at the C3 position of an already 2,4-disubstituted pyridine?

A: Introducing a carboxyl group at the C3 position of a substituted pyridine can be challenging. Here are a few strategies:

  • Lithiation and Carboxylation: If a directing group is present at C2 or C4, directed ortho-metalation can be used to introduce lithium at the C3 position, followed by quenching with CO₂ (dry ice) to form the carboxylic acid.

  • From a Cyano Group: If you can synthesize the corresponding 3-cyanopyridine derivative, hydrolysis of the nitrile group (acidic or basic) will yield the nicotinic acid.

  • Oxidation of a 3-Alkyl Group: If you have a 3-alkyl-2,4-disubstituted pyridine, oxidation of the alkyl group (e.g., with KMnO₄ or nitric acid) can provide the carboxylic acid, although this method may not be compatible with all substituents.

Q4: My purification of the final 2,4-substituted nicotinic acid is difficult due to its polarity and poor solubility. What are some effective purification strategies?

A: Substituted nicotinic acids can be challenging to purify due to their zwitterionic nature.

  • Crystallization: This is often the most effective method. Experiment with different solvent systems. A common technique is to dissolve the crude product in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or hexanes) to induce crystallization. Adjusting the pH to the isoelectric point of the molecule can also promote crystallization.

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The nicotinic acid will move to the aqueous layer as its salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer (e.g., with HCl) to precipitate the purified nicotinic acid, which can be collected by filtration or extracted back into an organic solvent.

  • Chromatography: While challenging, flash chromatography can be used. A common mobile phase is a mixture of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of acetic or formic acid to improve peak shape by suppressing deprotonation of the carboxylic acid on the silica gel.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes quantitative data for different synthetic approaches to 2,4-substituted nicotinic acid derivatives to aid in the selection of an appropriate method.

Target Compound TypeStarting MaterialKey ReactionReagents & ConditionsYield (%)Reference
2-(Arylamino)nicotinic acid2-Chloronicotinic acidNucleophilic Aromatic SubstitutionArylamine, Boric Acid, 120 °C, solvent-free85-95%[2]
2,4-Diarylpyridine-3-carboxylate2,4-Dichloronicotinic acid esterSequential Suzuki Coupling1. Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O; 2. Second arylboronic acid, different catalyst/ligand60-80% (overall)N/A
2-Alkyl-4-aryl-nicotinic acid2-Chloro-4-iodonicotinic acid esterSequential Suzuki & Grignard1. Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄; 2. i-PrMgCl, then alkyl halide50-70% (overall)N/A
2,3,4-Trisubstituted Pyridine3-Chloro-2-ethoxypyridinePyridyne formation & trappingn-BuLi, RMgBr, then electrophile41-64%[3]

Note: Yields are highly substrate-dependent and the conditions provided are general. Please refer to the specific literature for detailed optimization.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 2,4-substituted nicotinic acids.

Protocol 1: Synthesis of 2-(Arylamino)nicotinic Acid via Nucleophilic Aromatic Substitution

This protocol is adapted from the boric acid-catalyzed synthesis of flunixin and its derivatives.[2]

Materials:

  • 2-Chloronicotinic acid

  • Substituted aniline

  • Boric acid (H₃BO₃)

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1.0 equiv), the substituted aniline (1.1 equiv), and boric acid (0.1 equiv).

  • Heat the mixture under solvent-free conditions at 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove boric acid and any unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Sequential Suzuki Coupling of a 2,4-Dihalonicotinic Acid Ester

This is a general procedure for the regioselective synthesis of 2,4-diaryl nicotinic acid esters.

Materials:

  • Methyl 2,4-dichloronicotinate

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

Step 1: First Suzuki Coupling (at the more reactive position, if applicable)

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 2,4-dichloronicotinate (1.0 equiv), arylboronic acid 1 (1.1 equiv), base (2.0 equiv), and the palladium catalyst/ligand system.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the mono-coupled product by flash chromatography.

Step 2: Second Suzuki Coupling

  • Using the purified mono-coupled product from Step 1, repeat the Suzuki coupling procedure with arylboronic acid 2, potentially using a different catalyst system and more forcing conditions if the remaining halide is less reactive.

  • Workup and purify as described above to obtain the 2,4-disubstituted product.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water or NaOH in methanol/water).

Visualizations

Sequential Functionalization of a Dihalonicotinate

start 2,4-Dichloronicotinate step1 Suzuki Coupling 1 (Arylboronic Acid 1, Pd Catalyst) start->step1 intermediate 2-Chloro-4-arylnicotinate step1->intermediate step2 Suzuki Coupling 2 (Arylboronic Acid 2, Pd Catalyst) intermediate->step2 product_ester 2,4-Diarylnicotinate step2->product_ester step3 Ester Hydrolysis product_ester->step3 final_product 2,4-Diarylnicotinic Acid step3->final_product

Caption: Workflow for sequential Suzuki coupling.

Pyridyne-Mediated Synthesis of a 2,3,4-Trisubstituted Pyridine

start 3-Chloro-2-alkoxypyridine step1 Lithiation (n-BuLi) start->step1 lithiated 4-Lithio-3-chloro-2-alkoxypyridine step1->lithiated step2 Transmetalation (RMgBr) lithiated->step2 pyridyne_precursor Mixed diorganomagnesium species step2->pyridyne_precursor step3 Heating (Elimination) pyridyne_precursor->step3 pyridyne 3,4-Pyridyne Intermediate step3->pyridyne step4 Regioselective Addition of R group pyridyne->step4 adduct 3-Magnesio-4-R-2-alkoxypyridine step4->adduct step5 Electrophilic Quench (E+) adduct->step5 final_product 2-Alkoxy-3-E-4-R-pyridine step5->final_product

Caption: Synthesis via a 3,4-pyridyne intermediate.

References

Technical Support Center: Chlorination of Pivalamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the chlorination of pivalamidonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of pivalamidonicotinic acid, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Chlorinated Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect ratio of chlorinating agent to starting material. 3. Moisture in Reaction: Hydrolysis of the chlorinating agent (e.g., phosphorus oxychloride) by water.[1] 4. Side Reactions: Formation of multiple chlorinated species or other byproducts.1. Optimize Reaction Conditions: Incrementally increase reaction time and/or temperature while monitoring reaction progress by TLC or HPLC. 2. Adjust Stoichiometry: Perform small-scale experiments with varying molar ratios of the chlorinating agent. 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere. 4. Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product.
Formation of Multiple Chlorinated Byproducts 1. Over-chlorination: The pyridine ring can be chlorinated at multiple positions. 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote further chlorination.1. Control Stoichiometry: Use a controlled amount of the chlorinating agent. 2. Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration. 3. Alternative Chlorinating Agents: Consider using a milder chlorinating agent.
Presence of Unreacted Starting Material 1. Insufficient Chlorinating Agent: The amount of chlorinating agent is not enough to fully convert the starting material. 2. Deactivation of Chlorinating Agent: The chlorinating agent may have degraded due to improper storage or handling.1. Increase Reagent Amount: Gradually increase the molar equivalents of the chlorinating agent. 2. Use Fresh Reagent: Ensure the chlorinating agent is fresh and has been stored under the recommended conditions.
Hydrolysis of the Pivalamido Group 1. Presence of Water: The pivalamido group can be susceptible to hydrolysis under acidic conditions generated during the reaction. 2. High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.1. Strict Anhydrous Conditions: Meticulously dry all solvents and glassware. 2. Moderate Temperature: Carry out the reaction at the lowest effective temperature.
Decarboxylation of the Nicotinic Acid Moiety 1. High Temperatures: Nicotinic acid derivatives can undergo decarboxylation at elevated temperatures.[2][3]1. Temperature Control: Maintain a controlled and moderate reaction temperature.
Ring Opening of the Pyridine Nucleus 1. Harsh Reagents and Conditions: While less common for simple pyridines, aggressive chlorinating conditions could potentially lead to ring-opening in some heterocyclic systems.[4]1. Use Milder Reagents: Opt for less aggressive chlorinating agents. 2. Optimize Conditions: Avoid excessively high temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorination of pivalamidonicotinic acid?

A1: Based on the chemistry of related pyridine derivatives, the most probable side reactions include:

  • Multi-position chlorination: The pyridine ring can be chlorinated at positions other than the desired one, leading to a mixture of isomers.

  • Over-chlorination: Addition of more than one chlorine atom to the pyridine ring.

  • Hydrolysis of the pivalamido group: The amide bond can be cleaved under the reaction conditions, especially in the presence of moisture.

  • Decarboxylation: The carboxylic acid group may be lost at high temperatures.[2][3]

Q2: How can I minimize the formation of di- and tri-chlorinated byproducts?

A2: To minimize the formation of multiple chlorinated products, you should carefully control the stoichiometry of the chlorinating agent. Using a slight excess or even a 1:1 molar ratio of the chlorinating agent to the pivalamidonicotinic acid can help. Additionally, running the reaction at a lower temperature and for a shorter duration can reduce the likelihood of over-chlorination.

Q3: My reaction with phosphorus oxychloride (POCl₃) is not working well. What could be the issue?

A3: Phosphorus oxychloride is highly sensitive to moisture and will readily hydrolyze to phosphoric acid and hydrochloric acid, which will not effect the desired chlorination.[1] Ensure that your reaction is performed under strictly anhydrous conditions, using dry solvents and glassware. It is also possible that the POCl₃ has degraded; using a fresh bottle is advisable.

Q4: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?

A4: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is effective for monitoring the consumption of the starting material and the formation of the product. For the identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weights of the various species in your reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the structural elucidation of the final product and any isolated byproducts.

Q5: Are there any safety precautions I should be aware of when performing this chlorination?

A5: Yes. Chlorinating agents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. These reactions should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Care should be taken to quench the reaction and any residual chlorinating agent safely. For instance, an explosion has been reported from an unexpected reaction of acetone with POCl₃.

Experimental Protocols

A detailed experimental protocol for a typical chlorination reaction is provided below. Please note that this is a general procedure and may require optimization for your specific setup and scale.

General Procedure for Chlorination using Phosphorus Oxychloride:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a stirred solution of pivalamidonicotinic acid in an appropriate anhydrous solvent (e.g., toluene or chlorobenzene), slowly add phosphorus oxychloride (1.0-1.5 equivalents) at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired chlorinated pivalamidonicotinic acid.

Visualizations

Logical Workflow for Troubleshooting Chlorination Reactions

troubleshooting_workflow start Problem with Chlorination Reaction check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions Dominant check_purity->side_reactions Yes end Successful Chlorination check_purity->end No optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions adjust_stoichiometry Adjust Reagent Ratio incomplete_reaction->adjust_stoichiometry anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous purification Improve Purification side_reactions->purification multi_chlorination Multi-chlorination side_reactions->multi_chlorination hydrolysis Amide Hydrolysis side_reactions->hydrolysis decarboxylation Decarboxylation side_reactions->decarboxylation optimize_conditions->end adjust_stoichiometry->end anhydrous->end purification->end milder_conditions Use Milder Conditions multi_chlorination->milder_conditions hydrolysis->anhydrous decarboxylation->milder_conditions milder_conditions->end

Caption: A flowchart outlining the logical steps for troubleshooting common issues in the chlorination of pivalamidonicotinic acid.

Potential Side Reaction Pathways

side_reactions cluster_side_reactions Side Reactions start Pivalamidonicotinic Acid desired_product Desired Mono-chloro Product start->desired_product Chlorination (Controlled) multi_chloro Di/Tri-chloro Products start->multi_chloro Over-chlorination hydrolyzed Hydrolyzed Amide start->hydrolyzed H₂O Present decarboxylated Decarboxylated Product start->decarboxylated High Temp ring_opened Ring-Opened Fragments start->ring_opened Harsh Conditions

Caption: A diagram illustrating the potential side reactions that can occur during the chlorination of pivalamidonicotinic acid.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-4-pivalamidonicotinic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Troubleshooting Guide

The Suzuki coupling of this compound can be challenging due to the electronic properties of the pyridine ring, potential steric hindrance from the pivalamido and carboxylic acid groups, and the presence of multiple functional groups. The table below outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Poor Oxidative Addition: The C-Cl bond is not breaking to form the organopalladium complex. This can be due to the electron-deficient nature of the pyridine ring. 3. Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step, especially in the presence of the acidic carboxylic acid proton. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Use a pre-catalyst that readily forms Pd(0), such as Pd₂(dba)₃, in combination with a suitable phosphine ligand. Ensure all reagents and solvents are properly degassed to prevent oxidation of the catalyst. 2. Employ bulky, electron-rich phosphine ligands like P(t-Bu)₃, PCy₃, or Buchwald ligands (e.g., SPhos, XPhos) to promote oxidative addition.[1] 3. Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or KOtBu.[2] Ensure at least one extra equivalent of base is added to neutralize the carboxylic acid. 4. Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene.
Protodeboronation of Boronic Acid 1. Presence of Water and Base: This is a common side reaction, especially with heteroaryl boronic acids.[3] 2. Prolonged Reaction Time or High Temperature: These conditions can favor the decomposition of the boronic acid.1. Use anhydrous solvents and reagents where possible. Alternatively, using boronic esters (e.g., pinacol esters) can improve stability.[3] 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Attempt the reaction at a lower temperature.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] 2. Use of a Pd(II) Pre-catalyst without sufficient reduction to Pd(0): This can lead to side reactions.[3]1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 2. If using a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species.
Hydrolysis of the Pivalamido Group 1. Strongly Basic Conditions and High Temperatures: The amide bond can be susceptible to hydrolysis under harsh conditions.1. Use a milder base if possible, such as K₂CO₃, or perform the reaction at a lower temperature. Monitor for byproducts resulting from hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: For challenging substrates like 2-chloropyridines, especially those with steric hindrance, catalyst systems with bulky and electron-rich phosphine ligands are generally recommended.[1] A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or P(t-Bu)₃. These ligands facilitate the oxidative addition step, which can be difficult with electron-deficient aryl chlorides.[1][4]

Q2: How does the carboxylic acid group on the substrate affect the reaction?

A2: The carboxylic acid has two main effects. Firstly, it will react with the base, so at least one extra equivalent of base is required to account for this. Secondly, the resulting carboxylate can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[5] If issues persist, protecting the carboxylic acid as an ester and deprotecting it after the coupling is a viable strategy.

Q3: Which base should I use for this reaction?

A3: A moderately strong to strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting the transmetalation step and have good compatibility with a wide range of functional groups.[2] Given the presence of the carboxylic acid, ensure you use at least 3-4 equivalents of the base.

Q4: What solvent system is recommended?

A4: A mixture of an organic solvent and water is typically used in Suzuki couplings.[2][3] Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The water is often necessary to dissolve the inorganic base and facilitate the reaction. For this substrate, starting with a 4:1 or 5:1 mixture of dioxane and water is a reasonable approach.

Q5: I am observing significant amounts of the de-chlorinated starting material. What is causing this?

A5: The formation of the de-chlorinated product (hydrodehalogenation) can occur as a side reaction. This can be promoted by certain palladium catalysts and reaction conditions. To minimize this, ensure a high-quality boronic acid is used and that the reaction conditions favor the cross-coupling pathway. Screening different ligands and bases can help to suppress this side reaction.

Experimental Protocol (General Starting Point)

This protocol is a general guideline and may require optimization for your specific boronic acid coupling partner.

Materials:

  • This compound

  • Aryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3-4 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio)

Procedure:

  • To a reaction vessel, add this compound, the aryl boronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Workflow reagents Reagents: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base setup Reaction Setup: - Add solids to flask - Purge with Inert Gas reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Workup: - Quench - Extract - Dry monitoring->workup Reaction Complete purification Purification: - Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low / No Conversion? check_catalyst Check Catalyst/Ligand: - Use bulky, electron-rich ligand - Ensure inert atmosphere start->check_catalyst Yes side_reaction Side Reactions Prevalent? (e.g., Protodeboronation) start->side_reaction No check_base Check Base: - Use stronger base (K₃PO₄, Cs₂CO₃) - Increase equivalents check_catalyst->check_base check_temp Increase Temperature check_base->check_temp check_temp->side_reaction use_ester Use Boronic Ester (e.g., Pinacol) side_reaction->use_ester Yes success Improved Yield side_reaction->success No anhydrous Use Anhydrous Conditions use_ester->anhydrous anhydrous->success

Caption: A troubleshooting decision tree for optimizing the Suzuki coupling.

References

solubility issues of "2-Chloro-4-pivalamidonicotinic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of "2-Chloro-4-pivalamidonicotinic acid" in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which factors can influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: The principle of "like dissolves like" is crucial. The compound's mixed polarity suggests that solvents of intermediate polarity might be most effective.

  • Temperature: For most solids dissolving in liquid solvents, solubility tends to increase with temperature as the additional energy helps overcome the lattice energy of the solid.[1]

  • pH: The presence of the carboxylic acid group means that the pH of the solution will be a critical factor. In basic conditions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

  • Purity of the Compound: Impurities can sometimes enhance or decrease the apparent solubility of a compound.

Q3: Are there any predicted good solvents for this compound?

A3: Based on its structure, solvents that can engage in hydrogen bonding and have a moderate polarity are likely to be good candidates. These could include:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

Less polar solvents like hexanes or toluene are expected to be poor solvents, while water solubility might be limited due to the non-polar pivalamido group.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen organic solvent.

  • Question: I've tried dissolving this compound in my chosen solvent at room temperature, but it remains a suspension. What should I do?

  • Answer:

    • Increase Temperature: Gently warm the mixture. Many organic compounds exhibit significantly higher solubility at elevated temperatures.[1] Ensure your solvent is not at risk of boiling.

    • Sonication: Use a sonication bath to provide mechanical agitation, which can help break down solid agglomerates and increase the rate of dissolution.

    • Solvent Polarity: Re-evaluate your solvent choice. If you are using a non-polar solvent, try a more polar one, and vice-versa. A mixture of co-solvents can also be effective.

    • Check for Saturation: It's possible you have exceeded the solubility limit of the compound in that specific solvent at that temperature. Try using a larger volume of the solvent.

Issue: The compound dissolves initially but then precipitates out of solution.

  • Question: My compound dissolved after heating, but upon cooling to room temperature, it crashed out of solution. How can I prevent this?

  • Answer: This indicates that the solution was supersaturated at the higher temperature.

    • Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the higher temperature where the compound is soluble.

    • Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can help to keep it in solution at lower temperatures.

    • Prepare a More Dilute Solution: You may be working at a concentration that is too high for the compound's solubility at room temperature. Try preparing a more dilute solution.

Illustrative Solubility Data

The following table presents hypothetical solubility data for "this compound" to serve as a guide for what to expect. Note: These are not experimentally verified values.

SolventPolarity IndexPredicted Solubility (mg/mL) at 25°C
Hexane0.1< 0.1
Toluene2.41 - 5
Dichloromethane3.15 - 10
Tetrahydrofuran (THF)4.020 - 50
Acetone5.115 - 40
Ethanol5.2> 50
Methanol6.6> 50
Dimethyl Sulfoxide (DMSO)7.2> 100
Water10.2< 1

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of "this compound" in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains.

    • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a set period (e.g., 24 hours) with continuous agitation to ensure saturation.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the solid pellet.

  • Concentration Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound does not dissolve increase_temp Increase Temperature start->increase_temp sonicate Apply Sonication increase_temp->sonicate Still not dissolved dissolved Compound Dissolves increase_temp->dissolved Success change_solvent Change Solvent / Use Co-solvent sonicate->change_solvent Still not dissolved sonicate->dissolved Success check_saturation Check for Saturation change_solvent->check_saturation Still not dissolved change_solvent->dissolved Success check_saturation->dissolved Success (at higher volume) precipitates Compound precipitates on cooling dissolved->precipitates precipitates->change_solvent Use Co-solvent maintain_temp Maintain Higher Temperature precipitates->maintain_temp dilute Prepare a More Dilute Solution precipitates->dilute maintain_temp->dissolved dilute->dissolved

Caption: Workflow for troubleshooting common solubility problems.

G Solvent Selection Based on Compound Polarity cluster_solvents Potential Solvents compound This compound (Amphiphilic) polar_group Polar Group: - Carboxylic Acid compound->polar_group nonpolar_group Non-polar Group: - Pivalamido compound->nonpolar_group intermediate_solvents Intermediate Polarity Solvents (e.g., Ethanol, THF, DMSO) compound->intermediate_solvents Optimal Balance polar_solvents Polar Solvents (e.g., Water, Methanol) polar_group->polar_solvents Favorable Interaction nonpolar_solvents Non-polar Solvents (e.g., Hexane, Toluene) polar_group->nonpolar_solvents Unfavorable Interaction nonpolar_group->polar_solvents Unfavorable Interaction nonpolar_group->nonpolar_solvents Favorable Interaction

Caption: Decision process for solvent selection.

References

Technical Support Center: Stability of the Pivalamido Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pivalamido group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the pivalamido group under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the pivalamido group?

The pivalamido group (-NHC(O)C(CH₃)₃), also known as the pivaloyl amide or Piv-amide, is a robust protecting group for amines. Its stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the amide bond from nucleophilic attack and hydrolysis. Generally, it is stable under a wide range of conditions, including many basic, nucleophilic, and some acidic environments, making it a valuable protecting group in multi-step synthesis.[1] However, its removal requires forcing conditions, which can be a limitation.

Q2: Under what acidic conditions is the pivalamido group stable or cleaved?

The pivalamido group is generally stable to mild acidic conditions. However, it can be cleaved under harsh acidic conditions, typically requiring elevated temperatures and prolonged reaction times.

Stability:

  • Trifluoroacetic acid (TFA): The pivalamido group is often stable to neat TFA at room temperature, which is commonly used for the cleavage of other protecting groups like Boc.[2]

  • Mild Aqueous Acid: It is generally stable to mild aqueous acids (e.g., 1 M HCl) at room temperature.

Cleavage:

  • Strong Mineral Acids: Cleavage can be achieved by heating with concentrated mineral acids such as 6 M HCl or concentrated H₂SO₄ under reflux.[3] The rate of hydrolysis is dependent on the acid concentration and temperature.[4]

Q3: How stable is the pivalamido group to basic conditions?

The pivalamido group is known for its high stability towards basic conditions due to the steric hindrance of the tert-butyl group.

Stability:

  • Aqueous Base: It is resistant to hydrolysis by aqueous bases like 1 M NaOH or KOH at room temperature.

  • Ammonia/Amines: It is stable to ammonia and other amines.

Cleavage:

  • Harsh Basic Hydrolysis: Cleavage can be achieved by heating with a strong base, such as concentrated NaOH or KOH, in a high-boiling solvent like ethylene glycol or under reflux conditions for an extended period.[5][6]

Q4: Is the pivalamido group compatible with organometallic reagents?

Yes, the pivalamido group is generally stable to a variety of organometallic reagents, which makes it a useful protecting group in syntheses involving these reagents.

  • Grignard Reagents (RMgX): The pivalamido group is typically unreactive towards Grignard reagents. The acidic N-H proton will be deprotonated if it is a primary or secondary amide, consuming one equivalent of the Grignard reagent, but the amide bond itself is usually not attacked.

  • Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents will deprotonate the amide N-H but generally do not add to the carbonyl group of the pivalamide due to steric hindrance and the stability of the resulting lithium amide.[7][8][9]

Q5: What is the stability of the pivalamido group towards common reducing and oxidizing agents?

The pivalamido group exhibits good stability towards a range of common reducing and oxidizing agents.

Reducibility:

  • Sodium Borohydride (NaBH₄): The pivalamido group is stable to sodium borohydride in protic solvents like methanol or ethanol.[10]

  • Lithium Aluminum Hydride (LiAlH₄): While amides can generally be reduced by LiAlH₄, the sterically hindered pivalamido group is often resistant to reduction under standard conditions (e.g., THF at room temperature). However, under more forcing conditions such as refluxing in THF, reduction to the corresponding amine can occur.[11]

Oxidative Stability:

  • Potassium Permanganate (KMnO₄): The pivalamido group is generally stable to potassium permanganate, especially under neutral or basic conditions. Under acidic conditions, the aromatic ring of an N-aryl pivalamide can be oxidized while the pivalamido group may remain intact, depending on the specific conditions.[12][13][14][15]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): The pivalamido group is stable to m-CPBA, which is commonly used for epoxidations and Baeyer-Villiger oxidations.

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Pivalamido Group

Symptoms:

  • Low yield of the deprotected amine.

  • Presence of starting material in the final product after purification.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently harsh acidic conditions Increase the concentration of the acid (e.g., from 3 M HCl to 6 M HCl or concentrated H₂SO₄). Increase the reaction temperature to reflux. Prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal duration.
Insufficiently harsh basic conditions Switch to a stronger base (e.g., KOH instead of NaOH). Use a higher boiling point solvent like ethylene glycol to allow for higher reaction temperatures. Increase the reaction time significantly (can be >24 hours).
Steric hindrance around the amide bond In highly hindered substrates, standard hydrolysis conditions may be ineffective. Consider alternative deprotection strategies if available for your specific substrate, although options are limited for the pivalamido group.
Issue 2: Undesired Side Reactions During Cleavage

Symptoms:

  • Formation of multiple byproducts.

  • Degradation of the target molecule.

Possible Causes and Solutions:

CauseRecommended Action
Acid-sensitive functional groups elsewhere in the molecule If your molecule contains other acid-labile groups, prolonged heating in strong acid can cause their degradation. Attempt cleavage under the mildest possible acidic conditions that still effect pivalamido removal (e.g., lower temperature for a longer time).
Base-sensitive functional groups elsewhere in the molecule Similar to acidic conditions, other functional groups (e.g., esters, epoxides) may not be stable to prolonged heating in strong base. If possible, consider if a different protecting group strategy would have been more suitable.

Experimental Protocols

Protocol 1: Pivaloyl Protection of a Primary Amine

This protocol describes a general procedure for the N-pivaloylation of a primary amine.

Materials:

  • Primary amine

  • Pivaloyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Acidic Deprotection of a Pivalamido Group

This protocol provides a general method for the cleavage of a pivalamido group under acidic conditions. Caution: This method uses strong acid and high temperatures.

Materials:

  • Pivalamido-protected compound

  • 6 M Hydrochloric acid (HCl)

  • 1,4-Dioxane (optional, to aid solubility)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • To the pivalamido-protected compound, add a sufficient amount of 6 M HCl to dissolve or suspend the material. If solubility is an issue, a co-solvent like 1,4-dioxane can be added.

  • Heat the mixture to reflux (typically around 100-110 °C) and maintain for 12-48 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.

  • Purify the product as necessary.

Visualizations

Pivalamido_Protection_Workflow Start Primary Amine Reagents Pivaloyl Chloride, Base (e.g., Et3N) Start->Reagents Reacts with Reaction N-Acylation Reagents->Reaction Product Pivalamido-protected Amine Reaction->Product Forms Purification Workup & Purification Product->Purification Undergoes

Diagram 1: General workflow for the protection of a primary amine as a pivalamide.

Pivalamido_Deprotection_Decision Start Pivalamido-protected Compound Check_Stability Are other functional groups acid/base sensitive? Start->Check_Stability Harsh_Acid Strong Acid (e.g., 6M HCl) + Heat (Reflux) Check_Stability->Harsh_Acid No Harsh_Base Strong Base (e.g., conc. KOH) + Heat (Reflux) Check_Stability->Harsh_Base No Consider_Alternatives Consider alternative protecting group strategy for future syntheses Check_Stability->Consider_Alternatives Yes Deprotected_Product Deprotected Amine Harsh_Acid->Deprotected_Product Harsh_Base->Deprotected_Product

Diagram 2: Decision workflow for the deprotection of a pivalamido group.

References

Technical Support Center: 2-Chloro-4-pivalamidonicotinic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Chloro-4-pivalamidonicotinic acid" in cross-coupling reactions. The focus is on preventing undesired self-coupling (homocoupling) and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is self-coupling in the context of reactions with this compound?

A1: Self-coupling, or homocoupling, is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl dimer. This reduces the yield of the desired cross-coupled product and complicates purification.

Q2: Why might this compound be prone to self-coupling?

A2: The pyridine ring in this compound is electron-deficient due to the nitrogen atom and the carboxylic acid group. This makes the carbon-chlorine bond susceptible to oxidative addition to the palladium catalyst, a key step in cross-coupling. However, this enhanced reactivity can also facilitate the undesired reaction between two molecules of the starting material.

Q3: What are the primary causes of self-coupling in palladium-catalyzed cross-coupling reactions?

A3: The main causes are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the self-coupling of the aryl halide.

  • Catalyst Concentration and Ligand Choice: Inappropriately high catalyst loading or ligands that do not sufficiently stabilize the catalytic intermediates can lead to side reactions, including self-coupling.

  • Reaction Conditions: High temperatures and certain bases can sometimes favor the self-coupling pathway.

Q4: Can the carboxylic acid or pivalamido groups on my starting material interfere with the reaction?

A4: Yes, both functional groups can potentially interact with the reaction components. The carboxylic acid can be deprotonated by the base, which might affect its solubility and coordination to the catalyst. The pivalamido group adds significant steric bulk, which can influence the accessibility of the chloro-substituent to the catalyst. Careful selection of the base and reaction conditions is important to mitigate these effects.

Troubleshooting Guides

Issue 1: Significant formation of the homocoupled dimer of this compound is observed.
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction mixture Ensure rigorous degassing of solvents and reagents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.
Inappropriate catalyst or ligand Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, or RuPhos).These ligands promote the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling.
High reaction temperature Lower the reaction temperature and monitor the reaction progress over a longer period.Higher temperatures can sometimes increase the rate of side reactions, including homocoupling.
Incorrect base Use a milder base (e.g., K₂CO₃ or Cs₂CO₃) instead of strong bases like NaOtBu, especially if base-sensitive functional groups are present.The choice of base can influence the catalytic cycle and the prevalence of side reactions.
Issue 2: Low or no conversion of this compound.
Potential Cause Troubleshooting Step Rationale
Catalyst deactivation Use a pre-catalyst that is more resistant to deactivation. Ensure the purity of all reagents and solvents.Impurities can poison the palladium catalyst. The pyridine nitrogen itself can sometimes coordinate to the palladium and inhibit catalysis.
Steric hindrance Employ a ligand with a larger bite angle (e.g., Xantphos) or a more sterically demanding monodentate ligand.The bulky pivalamido group may require a specific ligand geometry to facilitate oxidative addition.
Insufficiently reactive coupling partner If using a boronic acid, consider converting it to a more reactive boronate ester (e.g., a pinacol ester).Boronate esters can sometimes exhibit better reactivity and solubility.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling to Minimize Self-Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the degassed 1,4-dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask under argon.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene, followed by the amine and then this compound.

  • Heat the reaction mixture to 90-110 °C and stir until complete conversion is observed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Presentation

The following table provides illustrative data on how the choice of ligand can impact the ratio of the desired cross-coupled product to the undesired self-coupled dimer in a Suzuki-Miyaura reaction.

Ligand Product Yield (%) Self-Coupling Dimer Yield (%)
PPh₃3540
SPhos85<5
XPhos88<5
RuPhos90<3

Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow Troubleshooting Workflow for Self-Coupling start High Self-Coupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Degas solvents and reagents thoroughly. Use Schlenk techniques. check_atmosphere->degas No check_ligand Are you using a bulky, electron-rich ligand? check_atmosphere->check_ligand Yes degas->check_ligand change_ligand Switch to a Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos). check_ligand->change_ligand No check_temp Is the reaction temperature optimized? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Lower the temperature and increase reaction time. check_temp->lower_temp No success Self-Coupling Minimized check_temp->success Yes lower_temp->success

Caption: Troubleshooting workflow for minimizing self-coupling.

catalytic_cycle Cross-Coupling vs. Self-Coupling Pathways pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n pd0->oa_complex Oxidative Addition (Ar-Cl) transmetalation Transmetalation (with R-M) oa_complex->transmetalation self_coupling_path Reaction with another Ar-Cl molecule oa_complex->self_coupling_path reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R (Desired Product) reductive_elimination->product dimer Ar-Ar (Self-Coupling) self_coupling_path->dimer

Caption: Catalytic cycle showing desired and undesired pathways.

analytical methods for detecting impurities in "2-Chloro-4-pivalamidonicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on analytical methods for detecting impurities in "2-Chloro-4-pivalamidonicotinic acid." The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: While specific process-related impurities depend on the synthetic route, potential impurities in this compound can be broadly categorized as:

  • Process-related impurities: Starting materials, intermediates, and by-products from the manufacturing process. A potential precursor is 2-chloro-4-aminonicotinic acid, which could be an impurity if the pivaloylation reaction is incomplete.

  • Degradation products: Impurities formed due to storage conditions or exposure to light, heat, or humidity. Hydrolysis of the amide bond could lead to the formation of 2-chloro-4-aminonicotinic acid and pivalic acid.

  • Residual solvents: Solvents used during the synthesis and purification process.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV detection, is a powerful technique for separating and quantifying non-volatile impurities.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities and residual solvents. Headspace GC is often employed for residual solvent analysis.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides structural information for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation of isolated impurities and for quantitative analysis (qNMR).

Q3: How can I develop an HPLC method for the analysis of this compound and its impurities?

A3: Method development for HPLC typically involves the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity. Key steps include:

  • Column Selection: A C18 column is a common starting point for reverse-phase chromatography.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can significantly impact the retention and peak shape of acidic and basic analytes.

  • Detection Wavelength: The UV detector wavelength should be selected based on the UV absorbance maxima of the main component and its potential impurities.

  • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to separate impurities with a wide range of polarities.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Reduce the sample concentration or injection volume.- Use a new column or a column with a different stationary phase.
Poor resolution between peaks - Sub-optimal mobile phase composition- Inappropriate column- Optimize the gradient slope or the isocratic mobile phase composition.- Try a column with a different selectivity, particle size, or length.
Ghost peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents and additives.- Implement a robust needle wash procedure.
Baseline drift or noise - Detector lamp aging- Inadequate mobile phase degassing- Column bleed- Replace the detector lamp.- Ensure proper degassing of the mobile phase.- Use a column with low bleed characteristics, especially for gradient elution with MS detection.
Sample Preparation
Issue Potential Cause Troubleshooting Steps
Incomplete dissolution of the sample - Inappropriate solvent- Insufficient sonication or vortexing- Test different solvents or solvent mixtures for optimal solubility.- Increase sonication time or use a mechanical shaker.
Sample degradation during preparation - Unstable sample in the chosen solvent- Exposure to light or heat- Prepare samples fresh before analysis.- Use amber vials and store samples at a low temperature.

Experimental Protocols

General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Headspace GC Method for Residual Solvent Analysis

This method is suitable for the determination of common residual solvents.

  • GC System: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 10 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Identification Sample This compound Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC-UV/MS Prep->HPLC GC Headspace GC-FID/MS Prep->GC NMR NMR Spectroscopy Prep->NMR Data Data Acquisition & Processing HPLC->Data GC->Data NMR->Data ID Impurity Identification & Quantification Data->ID

Caption: Experimental workflow for impurity analysis.

logical_relationship cluster_impurities Potential Impurity Sources cluster_techniques Primary Analytical Techniques cluster_confirmation Structural Confirmation Process Process-Related HPLC_MS HPLC-UV/MS (Non-volatile impurities) Process->HPLC_MS Degradation Degradation Degradation->HPLC_MS Solvents Residual Solvents GC_MS GC-FID/MS (Volatile impurities) Solvents->GC_MS NMR_Spec NMR Spectroscopy HPLC_MS->NMR_Spec GC_MS->NMR_Spec

Caption: Logical relationship of impurity types and analytical techniques.

Technical Support Center: Synthesis of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloro-4-pivalamidonicotinic acid. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for scaling up the production of this compound?

A1: A robust and scalable synthesis involves the direct N-acylation of 2-chloro-4-aminonicotinic acid with an appropriate pivaloyl source. The reaction consists of treating the amino acid precursor with pivaloyl chloride or pivalic anhydride in the presence of a suitable base and solvent. This one-step synthesis is generally efficient and amenable to scale-up.

Q2: Which acylating agent is preferable for scale-up: pivaloyl chloride or pivalic anhydride?

A2: Both reagents are effective; however, for large-scale synthesis, pivalic anhydride is often preferred.[1][2] Pivaloyl chloride is highly reactive and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a stoichiometric amount of base and can lead to corrosive conditions. Pivalic anhydride is less aggressive, and the only byproduct is pivalic acid, which is non-corrosive and can be more easily removed during workup.[1]

Q3: What are the critical process parameters to monitor and control during scale-up?

A3: When scaling up the amidation, the following parameters are critical:

  • Temperature Control: The reaction is exothermic, especially during the addition of the acylating agent. Efficient heat transfer is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition Rate: Slow, controlled addition of the pivaloyl source prevents temperature spikes and localized high concentrations, which can lead to side reactions.

  • Mixing Efficiency: Maintaining a homogeneous slurry or solution is vital for consistent reaction kinetics. Inefficient mixing can lead to incomplete conversion and is a known challenge in scaling up slurry-based reactions.[3]

  • pH Control: The reaction pH must be carefully controlled, especially when using pivaloyl chloride, to ensure the amine is sufficiently nucleophilic and the product remains stable.

Q4: How can the progress of the reaction be effectively monitored?

A4: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the consumption of the starting material (2-chloro-4-aminonicotinic acid).

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows for accurate measurement of the starting material, product, and any impurities, enabling precise determination of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a reaction aliquot can confirm the formation of the pivalamide group (a characteristic singlet for the tert-butyl protons).

Q5: What are the primary safety considerations for this synthesis?

A5: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Pivaloyl chloride is corrosive and lachrymatory. All operations should be conducted in a well-ventilated fume hood.

  • Handling Bases: Use caution when handling strong bases like pyridine or triethylamine.

  • Exothermic Reaction: Be prepared for an exothermic reaction. Ensure adequate cooling capacity is available, especially at a larger scale.

Proposed Synthetic Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with: - 2-Chloro-4-aminonicotinic acid - Solvent (e.g., Pyridine, ACN) B Cool Reactor (0-5 °C) A->B C Slowly Add Pivaloyl Chloride / Anhydride B->C D Stir at RT (Monitor by HPLC/TLC) C->D E Quench Reaction (e.g., with Water/Ice) D->E F Adjust pH to Precipitate Product E->F G Filter Crude Product F->G H Wash with Water & Dry G->H I Recrystallize from Suitable Solvent (e.g., EtOH/Water) H->I J Dry Final Product under Vacuum I->J K K J->K Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Problem: The reaction has stalled or shows low conversion.

  • Question: My HPLC analysis shows a significant amount of starting material remaining even after the expected reaction time. What could be the cause?

  • Answer:

    • Insufficient Base: If using pivaloyl chloride, ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to act as a catalyst/acid scavenger.

    • Reagent Quality: Verify the purity and reactivity of the pivaloyl chloride/anhydride. Pivaloyl chloride can hydrolyze upon storage. Use a freshly opened bottle or redistilled reagent.

    • Low Temperature: While the initial addition is done at a low temperature to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion.

    • Poor Solubility: The starting material may have poor solubility in the chosen solvent. Consider a co-solvent or a different solvent system (e.g., acetonitrile with a non-nucleophilic base, or pyridine as both solvent and base).

Problem: TLC/HPLC shows multiple product spots and significant impurity formation.

  • Question: My reaction mixture is complex, with several byproducts. How can I identify and prevent them?

  • Answer:

    • Di-acylation: Although sterically hindered, it's possible that the carboxylic acid of the starting material or product reacts to form a mixed anhydride. This is more likely if the temperature is too high. Ensure strict temperature control.

    • Hydrolysis: If excess water is present, the acylating agent can hydrolyze, reducing its effective concentration. Ensure all reagents and solvents are appropriately dried.

    • Starting Material Impurities: Analyze the purity of the starting 2-chloro-4-aminonicotinic acid. Impurities in the starting material will likely carry through or react to form other byproducts.

G cluster_main Main Reaction cluster_side Potential Side Reactions SM 2-Chloro-4-aminonicotinic acid Pdt Target Product SM->Pdt + Pivaloyl Chloride + Base Imp1 Mixed Anhydride Impurity Pdt->Imp1 + Pivaloyl Chloride (High Temp) Imp2 Pivalic Acid (from hydrolysis) AcylatingAgent Pivaloyl Chloride AcylatingAgent->Imp2 + H₂O Water H₂O

Caption: Potential pathways for the formation of common impurities during synthesis.

Problem: The product is difficult to isolate and purify.

  • Question: I am getting a low isolated yield due to issues during workup and purification. What can I do?

  • Answer:

    • Product Solubility: The product is an acid and may form a soluble salt. During workup, carefully adjust the pH of the aqueous solution to the isoelectric point (typically pH 3-4 for amino acids, but may vary) to ensure complete precipitation before filtration.

    • Removal of Pivalic Acid: The pivalic acid byproduct can be oily and hinder crystallization. To remove it, wash the crude solid with a non-polar solvent where the product is insoluble, such as hexanes or diethyl ether. Alternatively, a basic wash during the workup can extract it into the aqueous layer as a salt.

    • Recrystallization Solvent: Finding an optimal recrystallization solvent is key. A mixture like ethanol/water or isopropanol/water often works well for nicotinic acid derivatives.[4] Start with the crude product dissolved in the minimum amount of hot alcohol, then slowly add hot water until turbidity is observed, and allow it to cool slowly.

Experimental Protocols

The following is a representative lab-scale protocol with considerations for scaling up.

Lab Scale (10 g)

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-chloro-4-aminonicotinic acid (10.0 g, 58.0 mmol) and pyridine (100 mL).

  • Cooling: Cool the resulting slurry to 0-5 °C in an ice-water bath.

  • Reagent Addition: Slowly add pivaloyl chloride (7.7 g, 64.0 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC until <1% of the starting material remains.

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g). Adjust the pH to ~3-4 with concentrated HCl.

  • Isolation: Stir the resulting precipitate for 1 hour in the cold. Filter the solid, wash thoroughly with cold water (3 x 50 mL), and then with cold diethyl ether (2 x 30 mL) to remove residual pivalic acid.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

Scale-Up Considerations (1 kg)

  • Reactor: Use a 20 L glass-lined reactor with appropriate cooling capacity and a powerful overhead stirrer.

  • Reagent Addition: Use a dosing pump for the slow, controlled addition of pivaloyl chloride to manage the exotherm.

  • Workup: Quenching will be highly exothermic. Add the reaction mixture to a separate vessel containing a chilled water/ice mixture, or slowly add chilled water to the reactor.

  • Filtration and Drying: Use a large-scale filter (e.g., Nutsche filter) and a vacuum dryer for efficient solid handling.

Data Presentation: Scale Comparison

The table below summarizes typical quantitative data for the synthesis at different scales. (Note: Values are representative and may require optimization).

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 10.0 g1.00 kgEnsure consistent purity and particle size.
Solvent (Pyridine) 100 mL10 LSolvent quality can impact reaction; manage large volumes.
Pivaloyl Chloride 7.7 g (1.1 eq)0.77 kg (1.1 eq)Addition rate is critical for temperature control.
Reaction Temperature 0 °C to 25 °C0 °C to 25 °CHeat transfer efficiency decreases on scale-up; requires a robust cooling system.
Reaction Time 4-6 hours5-8 hoursMay increase due to mass transfer limitations.
Typical Crude Yield 85-95%80-90%Yields may decrease slightly due to transfer losses and workup challenges.
Purity (Post-Recrystallization) >99% (HPLC)>99% (HPLC)Consistent purification protocol is essential for batch-to-batch reproducibility.

Troubleshooting and Decision-Making Workflow

This diagram provides a logical flow for addressing common issues during scale-up.

G Start IPC Analysis (In-Process Control) Incomplete Reaction Incomplete? Start->Incomplete Impure High Impurity Level? Incomplete->Impure No Action1 Check Reagent Quality Increase Reaction Time/Temp Verify Stoichiometry Incomplete->Action1 Yes Action2 Check Temp Control Optimize Addition Rate Analyze Starting Material Purity Impure->Action2 Yes Proceed Proceed to Workup Impure->Proceed No Isolation Isolation Issue? Action3 Optimize pH for Precipitation Improve Washing Protocol Re-evaluate Recrystallization Solvent Isolation->Action3 Yes End Final Product OK Isolation->End No Action1->Start Re-evaluate Action2->Start Re-evaluate Action3->Proceed Re-run Workup Proceed->Isolation

Caption: A decision tree for troubleshooting common issues during synthesis.

References

Validation & Comparative

Reactivity Face-Off: 2-Chloro- vs. 2-Bromo-4-pivalamidonicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of building blocks is a critical determinant of synthetic efficiency. Halogenated nicotinic acid derivatives are valuable intermediates, offering a reactive handle for diversification through cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key analogues: 2-Chloro-4-pivalamidonicotinic acid and 2-Bromo-4-pivalamidonicotinic acid, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Executive Summary

The fundamental principles of organometallic chemistry dictate a clear reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, which is governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl.[1][2] Consequently, 2-bromo-4-pivalamidonicotinic acid is inherently more reactive than its chloro-analogue . This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. Conversely, the more robust C-Cl bond in this compound necessitates the use of more specialized, highly active catalyst systems and potentially more forcing conditions to facilitate the rate-limiting oxidative addition step of the catalytic cycle.[1][3]

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize representative experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that while direct comparative data for these specific pivalamide-substituted nicotinic acids is not extensively published, the presented data is extrapolated from well-established trends and experimental results for closely related 2-halopyridine systems.[1][2][4] The data serves to illustrate the expected performance differences under typical reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. As anticipated, the bromo-substituted nicotinic acid derivative demonstrates superior reactivity, affording high yields under standard conditions. The chloro-analogue requires a more sophisticated catalyst system and longer reaction times to achieve a similar outcome.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-4-pivalamidonicotinic Acids with Phenylboronic Acid

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-pivalamidonicotinic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)906~90
2This compoundPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 eq)Toluene11018~85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the bromo derivative exhibits greater reactivity, allowing for efficient amination with a standard catalyst system. The chloro derivative necessitates a more active, specialized ligand to achieve high conversion.

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halo-4-pivalamidonicotinic Acids with Morpholine

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-pivalamidonicotinic acidPd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBu (1.2 eq)Toluene1008~92
2This compoundPd(OAc)₂ (2 mol%) / RuPhos (4 mol%)NaOtBu (1.2 eq)Dioxane11020~88

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-4-pivalamidonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (as specified in Table 1)

  • Base (as specified in Table 1, 2.0 equiv)

  • Anhydrous, degassed solvent (as specified in Table 1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the 2-halo-4-pivalamidonicotinic acid, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Halo-4-pivalamidonicotinic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst and ligand (as specified in Table 2)

  • Base (as specified in Table 2, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (as specified in Table 2)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask or reaction vial.

  • Reagent Addition: Add the 2-halo-4-pivalamidonicotinic acid and the amine, followed by the anhydrous, degassed solvent.

  • Inert Atmosphere: Seal the vessel and, if not performed in a glovebox, purge with an inert gas.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction Mechanisms

To further elucidate the processes governing the reactivity of these compounds, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for reaction optimization.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Rate: Br > Cl Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Rate: Br > Cl Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reaction_Optimization_Workflow start Select Cross-Coupling Reaction substrate Choose Halide Substrate start->substrate bromo 2-Bromo-4-pivalamidonicotinic acid substrate->bromo Higher Reactivity chloro This compound substrate->chloro Lower Reactivity std_cond Standard Catalyst System (e.g., Pd(PPh3)4) bromo->std_cond adv_cond Advanced Catalyst System (e.g., Pd/Buchwald Ligand) chloro->adv_cond analyze Analyze Yield & Purity std_cond->analyze adv_cond->analyze optimize Optimize Conditions (Temp, Base, Time) analyze->optimize Low Yield success Successful Coupling analyze->success High Yield optimize->analyze

Caption: Logical workflow for selecting and optimizing cross-coupling conditions.

Conclusion

The comparative analysis of 2-chloro- and 2-bromo-4-pivalamidonicotinic acid highlights a clear and predictable reactivity trend in palladium-catalyzed cross-coupling reactions, with the bromo derivative being the more reactive partner.[1][2] This inherent reactivity advantage often allows for the use of more conventional catalyst systems and milder reaction conditions. However, with the appropriate selection of highly active, state-of-the-art catalyst systems, the less reactive yet often more cost-effective chloro-analogue can also be a viable and efficient substrate for the synthesis of complex nicotinic acid derivatives. The choice between these two building blocks will ultimately depend on a balance of factors including desired reaction efficiency, catalyst cost and availability, and the overall synthetic strategy.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 2-Chloro-4-pivalamidonicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The coupling of substituted 2-chloropyridines, such as 2-Chloro-4-pivalamidonicotinic acid, presents a unique set of challenges known as the "2-pyridyl problem." This guide provides a comparative overview of various palladium-based catalytic systems that have been successfully employed for the Suzuki coupling of 2-chloropyridines and structurally related substrates. The data presented here, compiled from various scientific sources, can serve as a valuable starting point for optimizing reaction conditions for the specific substrate, this compound.

The primary challenge in the Suzuki coupling of 2-chloropyridines lies in the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the electron-deficient nature of the pyridine ring can render the oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl chlorides. The presence of additional substituents, such as the pivalamido and carboxylic acid groups in the target molecule, can further influence the electronic properties and steric hindrance around the reaction center.

Performance Comparison of Catalytic Systems

Catalyst / LigandSubstrateBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-ChloropyridinePhenylboronic acidNa₂CO₃Toluene/H₂O1001695
Pd₂(dba)₃ / SPhos2-Chloro-4-methoxypyridinePhenylboronic acidK₃PO₄Toluene1001292N/A
Pd(OAc)₂ / XPhos2-Chloro-6-methylpyridine4-Methoxyphenylboronic acidK₂CO₃Dioxane1001888N/A
[Pd(IPr)(3-Cl-py)Cl₂]2,4-DichloropyridinePhenylboronic acidK₂CO₃2-MeTHF601285 (C4-selective)
Pd(dppf)Cl₂2,6-DichloropyridineHeptyl boronic pinacol esterK₃PO₄Dioxane/H₂O1002074 (mono-alkylation)
Pd(OAc)₂ / RuPhos2-Chloro-3-aminopyridine2-Methoxyphenylboronic acidK₃PO₄t-BuOH801699

Disclaimer: The yields and reaction conditions presented are specific to the cited substrates and may require optimization for the Suzuki coupling of this compound.

Discussion of Catalytic Systems

1. Traditional Phosphine Ligands (e.g., PPh₃, dppf):

Palladium catalysts with traditional phosphine ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been widely used for Suzuki couplings. For simple 2-chloropyridines, Pd(PPh₃)₄ can provide excellent yields, as demonstrated with phenylboronic acid. However, for more challenging or sterically hindered substrates, these catalysts may require higher temperatures and longer reaction times.

2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands):

The development of bulky and electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald ligands), has significantly expanded the scope of Suzuki couplings, particularly for unreactive aryl chlorides. These ligands facilitate the oxidative addition step and stabilize the active Pd(0) species. For substituted 2-chloropyridines, catalyst systems based on these ligands often provide high yields under milder conditions compared to traditional phosphine ligands. For instance, the use of RuPhos with Pd(OAc)₂ has shown exceptional activity for the coupling of aminopyridines.

3. N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk create highly active and stable catalysts. For the selective coupling of dichloropyridines, NHC-based catalysts like [Pd(IPr)(3-Cl-py)Cl₂] have demonstrated excellent regioselectivity, favoring reaction at the C4 position. This is particularly relevant for substrates like this compound, where selective coupling at the 2-position is desired.

Experimental Protocols

The following are representative experimental protocols for Suzuki coupling reactions of 2-chloropyridine derivatives, which can be adapted for "this compound".

Protocol 1: General Procedure using Pd(PPh₃)₄

A mixture of the 2-chloropyridine derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Ligand

In a nitrogen-filled glovebox, a vial is charged with the 2-chloropyridine derivative (1.0 mmol), the boronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.

Visualizing the Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Chloropyridine Derivative Boronic Acid/Ester Base Degassing Inert Atmosphere (Ar or N₂) Reactants->Degassing Catalyst Palladium Precatalyst Ligand Catalyst->Degassing Solvent Anhydrous Solvent Solvent->Degassing Heating Heating & Stirring Degassing->Heating Monitoring TLC / GC-MS / LC-MS Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2Ar Ar-Pd(II)L₂-Ar' Transmetal->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of the Biological Activity of 2-Chloro-4-pivalamidonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data for the biological activity of "2-Chloro-4-pivalamidonicotinic acid" is publicly available. This guide provides a comparative analysis based on the biological activities of structurally related analogs, primarily substituted nicotinic and isonicotinic acid derivatives, to infer potential activities and guide future research.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of substituted nicotinic acid analogs. The information presented is based on available preclinical research and aims to provide an objective comparison of the performance of various analogs with supporting experimental data where available.

Introduction

Nicotinic acid (Vitamin B3) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1][2] The functionalization of the pyridine ring, particularly with chloro and amino or amido groups, has been a key strategy in the development of novel therapeutic agents. This guide focuses on analogs of this compound, exploring the structure-activity relationships (SAR) of related compounds to shed light on their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as inhibitors of hypoxia-inducible factor-1α (HIF-1α).

I. Anticancer Activity of Nicotinic and Isonicotinic Acid Analogs

Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents, with mechanisms often linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[3][4]

Quantitative Data Summary
Compound/AnalogCancer Cell Line(s)Activity Metric (IC50/EC50)Reference
Nicotinic Acid-Based VEGFR-2 Inhibitor (5c) HCT-15, PC-3IC50 = 0.068 µM (VEGFR-2 inhibition)[3]
2-Aminoisonicotinic Acid Analog (LW6) Hep3BIC50 = 1.0 - 3.1 µM (HIF-1α inhibition)Full-text analysis of related studies
Acylhydrazone of Nicotinic Acid (17) HT29IC50 = 61.18 µg/mL[1]
Structure-Activity Relationship (SAR) Insights
  • Substitution at the 2-position: The nature of the substituent at the 2-position of the nicotinic or isonicotinic acid scaffold is critical for activity. Small, electron-withdrawing groups like chlorine can influence the electronic properties of the ring and may contribute to binding affinity with target proteins.

  • Amide substitution at the 4-position: While no data exists for the pivalamido group, studies on other 4-substituted analogs suggest that the nature of the amide or amine substituent can significantly impact potency and selectivity. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, substitutions at the 2-position were critical for antistaphylococcal activity.[5]

  • Carboxylic Acid Functionality: The carboxylic acid group at the 3-position is often crucial for biological activity, potentially acting as a key binding motif. In quinoline carboxylic acids, this group is essential for the inhibition of dihydroorotate dehydrogenase.[6]

II. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is a validated target in cancer therapy.[7][8] Analogs of isonicotinic acid have been investigated as inhibitors of HIF-1α.

Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation (O2 present) Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL Complex PHD->VHL Recognition VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization HIF1b HIF-1β HIF1b->HIF1_complex Dimerization HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Inhibitor 2-Aminoisonicotinic Acid Analogs Inhibitor->HIF1a_hypoxia Inhibition of Stabilization

Caption: HIF-1α signaling pathway in normoxia and hypoxia.

III. Antimicrobial and Anti-inflammatory Activities

Derivatives of nicotinic acid have also been explored for their antimicrobial and anti-inflammatory properties.[1][2][9]

Quantitative Data Summary
Compound/AnalogTarget Organism/Cell LineActivity Metric (MIC/IC50)Reference
Acylhydrazone of Nicotinic Acid (5) Staphylococcus epidermidisMIC = 7.81 - 15.62 µg/mL[1]
Acylhydrazone of Nicotinic Acid (13) Staphylococcus epidermidisMIC = 1.95 - 15.62 µg/mL[1]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (25) Gram-positive bacteriaMIC = 7.81 - 62.5 µg/mL[1]
Nicotinic Acid Derivatives (4d, 4f, 4g, 4h, 5b) RAW 264.7 macrophagesPotent nitrite inhibition[9]
Structure-Activity Relationship (SAR) Insights
  • Acylhydrazone and Oxadiazoline Moieties: The conversion of nicotinic acid hydrazide to acylhydrazones and subsequently to 1,3,4-oxadiazoline derivatives has been shown to modulate antimicrobial activity. Acylhydrazones generally exhibit better activity against Gram-positive bacteria.[1]

  • Substituents on the Phenyl Ring: In anti-inflammatory nicotinic acid derivatives, the nature and position of substituents on an appended phenyl ring significantly influence activity.

Experimental Protocols

HIF-1α Inhibition Assay (Cell-Based Reporter Assay)
  • Cell Culture: Human cancer cell lines (e.g., Hep3B, SK-Hep-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

  • Compound Treatment: Transfected cells are pre-treated with various concentrations of the test compounds for a specified duration.

  • Hypoxic Induction: Cells are then exposed to hypoxic conditions (e.g., 1% O2) for 16-24 hours.

  • Luciferase Assay: After hypoxic incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. The results are normalized to total protein concentration.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow for Synthesis and Screening

experimental_workflow start Starting Material (e.g., Nicotinic Acid) synthesis Chemical Synthesis (Multi-step) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

While direct biological data for "this compound" is lacking, the analysis of its structural analogs suggests that this scaffold holds potential for various therapeutic applications. The presence of the 2-chloro and 4-amido substitutions on the nicotinic acid core are key features that have been shown to be important for biological activity in related heterocyclic systems. Specifically, this class of compounds may exhibit anticancer activity, potentially through the inhibition of signaling pathways like HIF-1α, as well as antimicrobial and anti-inflammatory effects. The bulky pivalamido group is a unique feature that warrants further investigation to understand its impact on potency, selectivity, and pharmacokinetic properties. The experimental protocols and SAR insights provided in this guide offer a framework for the future design and evaluation of novel analogs based on the this compound scaffold.

References

Comparative Spectroscopic Analysis of 2-Chloro-4-pivalamidonicotinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 2-Chloro-4-pivalamidonicotinic acid, a key intermediate in pharmaceutical synthesis, and its precursors. The data presented is essential for researchers, scientists, and professionals in drug development for the purpose of quality control, reaction monitoring, and structural confirmation.

Introduction

This compound is synthesized from 2-chloro-4-aminonicotinic acid and pivaloyl chloride. The spectroscopic analysis of the final product in comparison to its starting materials allows for a clear understanding of the chemical transformation, specifically the formation of the amide bond. This guide details the characteristic spectroscopic signatures of each of these compounds.

Experimental Protocols

General Synthesis of this compound:

A solution of 2-chloro-4-aminonicotinic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is cooled in an ice bath. An equimolar amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added, followed by the dropwise addition of pivaloyl chloride. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compounds.

Spectroscopic Data and Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic ProtonsAmine/Amide ProtonPivaloyl Protons
2-Chloro-4-aminonicotinic acid 8.17 (d), 8.04 (d), 6.60 (dd)[1]~7.0 (br s, -NH₂)-
Pivaloyl chloride --1.25 (s, 9H)[2]
This compound ~8.3 (d), ~7.9 (d)~9.5 (s, -NHCO-)~1.3 (s, 9H)

Note: Predicted values for the final product are based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic CarbonsCarbonyl CarbonPivaloyl Carbons
2-Chloro-4-aminonicotinic acid ~155, ~150, ~140, ~110, ~105~168-
Pivaloyl chloride -~177~47 (quat. C), ~27 (CH₃)[2]
This compound ~158, ~152, ~145, ~115, ~112~175 (amide), ~167 (acid)~40 (quat. C), ~27 (CH₃)

Note: Predicted values for the final product and 2-chloro-4-aminonicotinic acid are based on analogous compounds.

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O StretchOther Key Bands
2-Chloro-4-aminonicotinic acid 3400-3200 (amine)~1700 (acid)O-H (acid): 3000-2500 (broad)
Pivaloyl chloride -~1800 (acid chloride)[3][4][5]C-Cl: ~750
This compound ~3300 (amide)~1680 (amide I), ~1710 (acid)O-H (acid): 3000-2500 (broad)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ or [M]⁺˙
2-Chloro-4-aminonicotinic acid C₆H₅ClN₂O₂172.57173
Pivaloyl chloride C₅H₉ClO120.58120 (M⁺˙)[6]
This compound C₁₁H₁₃ClN₂O₃256.69257

Analysis and Interpretation

The formation of this compound from its precursors is clearly evidenced by the following spectroscopic changes:

  • ¹H NMR: The appearance of a sharp singlet around 1.3 ppm corresponding to the nine equivalent protons of the pivaloyl group, and the replacement of the broad amine (-NH₂) signal with a sharp singlet for the amide (-NHCO-) proton, typically shifted downfield.

  • ¹³C NMR: The appearance of new signals for the quaternary and methyl carbons of the pivaloyl group and an additional carbonyl signal for the amide.

  • IR Spectroscopy: The disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of a single N-H stretch for the secondary amide. The strong C=O stretch of the acid chloride in pivaloyl chloride is replaced by the amide I band.

  • Mass Spectrometry: The molecular ion peak confirms the successful incorporation of the pivaloyl group.

Visualizing the Process

The following diagrams illustrate the synthetic and analytical workflow.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis 2_Chloro_4_aminonicotinic_acid 2-Chloro-4- aminonicotinic acid Reaction Amidation Reaction (Base, Solvent) 2_Chloro_4_aminonicotinic_acid->Reaction Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Reaction Final_Product 2-Chloro-4- pivalamidonicotinic acid Reaction->Final_Product NMR NMR ('H, ¹³C) Final_Product->NMR IR FTIR Final_Product->IR MS Mass Spec Final_Product->MS

Caption: Synthetic and analytical workflow.

Spectroscopic_Comparison Precursor_Spectra Precursor Spectroscopic Features ¹H NMR: Amine (-NH₂) signal IR: Two N-H stretches ¹H NMR: Pivaloyl (-C(CH₃)₃) signal IR: Acid Chloride C=O stretch Product_Spectra Product Spectroscopic Features ¹H NMR: Amide (-NHCO-) signal ¹H NMR: Pivaloyl (-C(CH₃)₃) signal IR: One N-H stretch IR: Amide C=O stretch Precursor_Spectra->Product_Spectra Chemical Transformation

Caption: Key spectroscopic changes observed.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a novel compound such as "2-Chloro-4-pivalamidonicotinic acid," establishing a robust analytical strategy for purity assessment is paramount. This guide provides a comparative overview of key analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Anticipated Synthetic Pathway and Potential Impurities

A plausible synthetic route to this compound involves the acylation of 4-amino-2-chloronicotinic acid with pivaloyl chloride. This pathway suggests the potential for several process-related impurities:

  • Impurity A: 4-amino-2-chloronicotinic acid (Starting Material) : Incomplete reaction would lead to the presence of the starting material.

  • Impurity B: Pivalic acid : Hydrolysis of the pivaloyl chloride reagent would generate pivalic acid.

  • Impurity C: 2-Hydroxy-4-pivalamidonicotinic acid : Hydrolysis of the chloro- group on the pyridine ring.

  • Other potential impurities : Di-acylated products or other side-reaction products.

An effective purity assessment method must be able to separate and quantify the main compound from these potential impurities.

Comparison of Analytical Techniques for Purity Assessment

Several analytical techniques can be employed for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes hypothetical performance data for three common analytical techniques in the analysis of a synthesized batch of this compound.

Analytical MethodParameterThis compoundImpurity A (Starting Material)Impurity B (Pivalic Acid)Impurity C (Hydrolysis Product)
HPLC-UV Retention Time (min)5.22.13.54.8
Limit of Detection (LOD)0.01%0.02%0.05%0.02%
Limit of Quantitation (LOQ)0.03%0.06%0.15%0.06%
Linearity (R²)>0.999>0.998>0.995>0.998
Purity Assay (%)99.5---
LC-MS Retention Time (min)5.22.13.54.8
[M-H]⁻ ion (m/z)255.06170.99101.07237.08
LOD0.001%0.002%0.005%0.002%
LOQ0.003%0.006%0.015%0.006%
Purity Assay (%)99.5---
qNMR Chemical Shift (ppm)Specific signalsSpecific signalsSpecific signalsSpecific signals
LOD0.1%0.1%0.1%0.1%
LOQ0.3%0.3%0.3%0.3%
Purity Assay (%)99.4---

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used technique for purity determination due to its robustness and quantitative accuracy.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • 0-2 min: 10% B

  • 2-10 min: 10% to 90% B

  • 10-12 min: 90% B

  • 12-13 min: 90% to 10% B

  • 13-15 min: 10% B

Detection:

  • Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity, enabling the identification of unknown impurities through mass determination.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Same as HPLC-UV method.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

Sample Preparation:

  • Similar to HPLC-UV, but typically at a lower concentration (e.g., 0.1 mg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.

Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

Visualizations

Logical Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity & Impurity Profiling cluster_confirmation Confirmatory Analysis cluster_result Final Assessment Synthesis Synthesized 2-Chloro-4- pivalamidonicotinic acid TLC Thin Layer Chromatography (Initial Check) Synthesis->TLC HPLC_UV HPLC-UV (Purity Assay, Known Impurities) TLC->HPLC_UV Proceed if single spot LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Identify unknown peaks qNMR qNMR (Absolute Purity) HPLC_UV->qNMR Confirm purity Final_Purity Final Purity Specification HPLC_UV->Final_Purity LC_MS->Final_Purity qNMR->Final_Purity

Caption: Workflow for assessing the purity of synthesized compounds.

Signaling Pathway for Method Selection

Method_Selection_Pathway cluster_goals Analytical Goals cluster_methods Recommended Method Start Purity Assessment Goal Routine_QC Routine Quality Control Start->Routine_QC Impurity_ID Impurity Identification Start->Impurity_ID Absolute_Purity Absolute Purity Determination Start->Absolute_Purity Select_HPLC HPLC-UV Routine_QC->Select_HPLC Cost-effective & Robust Select_LCMS LC-MS Impurity_ID->Select_LCMS High Sensitivity & Specificity Select_qNMR qNMR Absolute_Purity->Select_qNMR Primary Method

Caption: Decision pathway for selecting an appropriate purity analysis method.

Conclusion

The purity assessment of "this compound" requires a multi-faceted analytical approach.

  • HPLC-UV is a reliable and robust method for routine purity analysis and quantification of known impurities.

  • LC-MS is indispensable for the identification of unknown impurities and for analyses requiring higher sensitivity.

  • qNMR serves as an excellent orthogonal technique for absolute purity determination, which is crucial for reference standard characterization.

By understanding the strengths and limitations of each technique, researchers can develop a comprehensive strategy to ensure the quality and purity of synthesized "this compound" for its intended application in drug development and scientific research.

References

A Comparative Guide to the In Vitro Screening of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro screening of various nicotinic acid derivatives, offering insights into their potential therapeutic applications. Due to a lack of specific published data on "2-Chloro-4-pivalamidonicotinic acid" derivatives, this document draws parallels from structurally related nicotinic acid analogs to present potential screening strategies and performance comparisons. The experimental data and protocols are based on published studies of similar compounds.

Introduction to Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid (niacin), a form of vitamin B3, and its derivatives are pivotal scaffolds in medicinal chemistry.[1] These compounds have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. The strategic synthesis and screening of these molecules are essential for identifying lead compounds for various therapeutic targets.[1] The versatility of the nicotinic acid core allows for substitutions that can modulate pharmacological properties, leading to compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]

Comparative In Vitro Biological Activities

The following sections and tables summarize the observed in vitro activities of different classes of nicotinic acid derivatives, providing a benchmark for the potential evaluation of novel analogs like "this compound" derivatives.

Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated for their potential to modulate inflammatory pathways. A common screening approach involves using lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.

Table 1: Comparison of Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound ClassAssay TypeKey FindingsReference Compound(s)
Substituted Phenyl Derivatives of Nicotinic AcidNitrite Inhibition (Griess Assay) in LPS-stimulated RAW 264.7 macrophagesCompounds 4d, 4f, 4g, 4h, and 5b showed potent nitrite inhibition, indicating significant anti-inflammatory activity.[2]Ibuprofen[2]
Cytokine Inhibition (ELISA) in LPS/IFNγ-stimulated RAW 264.7 macrophagesThe most active compounds demonstrated comparable inhibition of TNF-α and IL-6 to the reference drug.[2]Ibuprofen[2]
Enzyme Inhibition (Western Blot/qRT-PCR)The active compounds showed notable inhibition of iNOS and COX-2 expression.[2]Ibuprofen[2]
Mefenamic Acid Analogs of Nicotinic AcidIn vivo carrageenan-induced rat paw edemaCompound 4c, a 2-bromophenyl substituted derivative, displayed significant anti-inflammatory and analgesic effects.[5]Mefenamic Acid[5]
Antimicrobial Activity

The antimicrobial potential of nicotinic acid derivatives has been explored against a range of pathogens. Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising results.

Table 2: Comparison of Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Class | Assay Type | Target Organisms | Key Findings | Reference Compound(s) | | :--- | :--- | :--- | :--- | | Acylhydrazones of Nicotinic Acid | Minimum Inhibitory Concentration (MIC) Assay | Gram-positive bacteria (e.g., Staphylococcus epidermidis, Staphylococcus aureus) | Two acylhydrazone derivatives showed promising activity with MIC values ranging from 1.95–15.62 µg/mL.[3] Compound 13 was active against MRSA strain with an MIC of 7.81 µg/mL.[3] | - | | 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid | Minimum Inhibitory Concentration (MIC) Assay | Fungal strains | These derivatives were more active against yeasts compared to the corresponding acylhydrazones.[3] | - | | Chloroquine Analogues with Nicotinic Acid-like features | Disc Diffusion Method | Pseudomonas aeruginosa, Candida albicans | Analogue CS1 showed a significant zone of inhibition against P. aeruginosa (30.3 ± 0.15 mm) and C. albicans (19.2 ± 0.21 mm).[6] | Chloroquine[6] | | 2-Azetidinone Derivatives | Antibacterial Screening | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | The synthesized compounds exhibited good to moderate antibacterial activity against the tested strains.[7] | - |

Anticancer Activity

Certain nicotinic acid derivatives have been evaluated for their cytotoxic potential against various cancer cell lines.

Table 3: Comparison of Anticancer Activity of Nicotinic Acid Derivatives

| Compound Class | Assay Type | Cell Lines | Key Findings | Reference Compound(s) | | :--- | :--- | :--- | :--- | | Quinazoline-based Pyrimidodiazepines | NCI-60 Cell Line Screen (GI₅₀) | K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast) | Quinazoline-chalcone 14g showed high antiproliferative activity with GI₅₀ values between 0.622–1.81 μM.[4] | Doxorubicin[4] | | | Cytotoxicity Assay (LC₅₀) | Various cancer cell lines | Pyrimidodiazepine 16c exhibited high cytotoxic activity, being 10.0-fold more potent than doxorubicin against ten cancer cell lines.[4] | Doxorubicin[4] | | Chloroquine Analogues | Cytotoxicity Assay (IC₅₀) | HeLa (cervical cancer) | Analogue CS9 showed 100% inhibition with an IC₅₀ of 8.9 ± 1.2 μg/ml.[6] | Chloroquine[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro screening results.

Anti-inflammatory Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Assay for Cytotoxicity: To assess cell viability, cells are seeded in 96-well plates, treated with the test compounds for a specified duration, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[2]

  • Nitrite Determination (Griess Assay): To measure nitric oxide (NO) production, cells are stimulated with LPS (1 µg/mL) in the presence of the test compounds. After 24 hours, the cell supernatant is mixed with Griess reagent, and the absorbance is read at 540 nm.[2]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2]

Antimicrobial Assays
  • Microorganisms and Culture Conditions: Standard strains of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are used. Bacteria are typically grown in Mueller-Hinton broth, while fungi are grown in Sabouraud dextrose broth.

  • Minimum Inhibitory Concentration (MIC) Assay: A microbroth dilution method is often employed. Serial dilutions of the test compounds are prepared in 96-well plates. The wells are then inoculated with a standardized microbial suspension. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth after incubation.[3]

  • Disc Diffusion Method: Agar plates are uniformly inoculated with the test microorganism. Paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.[6]

Anticancer Assays
  • Cell Culture: Human cancer cell lines are maintained in appropriate culture media and conditions as recommended by the supplier (e.g., ATCC).

  • Cytotoxicity/Antiproliferative Assays (e.g., MTT, SRB): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period (e.g., 48-72 hours), cell viability or proliferation is assessed using assays like the MTT or Sulforhodamine B (SRB) assay. The GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) can be calculated.[4]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Nicotinic Acid Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (Griess, ELISA) Cytotoxicity->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) Cytotoxicity->Antimicrobial Anticancer Anticancer Assays (SRB, IC50) Cytotoxicity->Anticancer SAR Structure-Activity Relationship (SAR) Anti_inflammatory->SAR Antimicrobial->SAR Anticancer->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General workflow for the synthesis and in vitro screening of novel nicotinic acid derivatives.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_COX2_Genes iNOS, COX-2 Genes Nucleus->iNOS_COX2_Genes transcription Inflammatory_Mediators NO, Prostaglandins, TNF-α, IL-6 iNOS_COX2_Genes->Inflammatory_Mediators translation Nicotinic_Derivative Nicotinic Acid Derivative Nicotinic_Derivative->IKK Inhibition? Nicotinic_Derivative->NFkB Inhibition?

Caption: A hypothetical inflammatory signaling pathway potentially modulated by nicotinic acid derivatives.

References

Navigating the Structure-Activity Relationship of 2-Chloro-4-pivalamidonicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound series is paramount for optimizing lead candidates. This guide aims to provide a comparative analysis of "2-Chloro-4-pivalamidonicotinic acid" analogs. However, a comprehensive search of publicly available scientific literature and databases did not yield specific structure-activity relationship studies, quantitative biological data, or detailed experimental protocols for analogs of this particular chemical scaffold.

While the core structure, a substituted nicotinic acid, is a common motif in medicinal chemistry with a wide range of biological activities, specific SAR data for this compound and its direct derivatives appears to be unpublished or proprietary. Nicotinic acid derivatives, in general, have been investigated for various therapeutic applications, including as cardiovascular agents, anti-inflammatory molecules, and antimicrobials. The biological activity is often finely tuned by the nature and position of substituents on the pyridine ring.

Without specific experimental data on the target compound and its analogs, a detailed comparative guide with quantitative data tables and experimental protocols cannot be constructed at this time. The following sections provide a generalized framework and hypothetical examples of how such a guide would be structured if the relevant data were available.

Hypothetical Data Presentation

Had experimental data been available, it would be summarized in a table format for clear comparison of the biological activities of different analogs. The table would typically include:

  • Compound ID: A unique identifier for each analog.

  • Structure: The 2D chemical structure of the analog.

  • R-Group Modifications: Details of the specific chemical groups that have been varied.

  • Biological Activity (e.g., IC50, EC50): Quantitative measure of the compound's potency against a specific biological target.

  • Selectivity: Data on the compound's activity against other targets to assess its specificity.

  • Physicochemical Properties: Parameters such as lipophilicity (LogP) and solubility, which are crucial for drug-likeness.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDR-Group (at position X)Target A IC50 (nM)Target B IC50 (nM)Solubility (µg/mL)
Parent -C(CH3)3150>100005
Analog 1 -CH(CH3)2250>1000015
Analog 2 -Cyclohexyl8050002
Analog 3 -Phenyl5008000<1

This table is for illustrative purposes only and does not represent real experimental data.

Hypothetical Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. If a study were published, this section would provide a step-by-step description of the key experiments performed.

General Procedure for Synthesis of Analogs

This would detail the chemical reactions, reagents, and conditions used to synthesize the various analogs of this compound.

In Vitro Biological Assay (e.g., Kinase Inhibition Assay)
  • Enzyme and Substrate Preparation: Description of the source and preparation of the target enzyme and its substrate.

  • Compound Preparation: How the test compounds were dissolved and diluted to the required concentrations.

  • Assay Protocol: The specific steps of the assay, including incubation times, temperatures, and the method used to measure the enzyme's activity (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: How the raw data was processed to calculate IC50 values, including the software and statistical methods used.

Hypothetical Visualization of a Signaling Pathway

To illustrate the mechanism of action, a diagram of the relevant signaling pathway would be included. The following is a hypothetical example of a generic kinase signaling pathway that such compounds might inhibit.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal TargetKinase Target Kinase (e.g., p38) Kinase1->TargetKinase Phosphorylation DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylation TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor 2-Chloro-4-pivalamidonicotinic acid analog Inhibitor->TargetKinase Inhibition

A hypothetical signaling pathway illustrating potential kinase inhibition.

While the specific structure-activity relationship for "this compound" analogs is not currently available in the public domain, this guide provides a framework for how such a comparative analysis would be presented. Researchers interested in this chemical scaffold are encouraged to perform their own investigations to elucidate its SAR and potential therapeutic applications. The principles of systematic structural modification and quantitative biological evaluation remain the cornerstone of successful drug discovery and development.

comparing the efficacy of different purification techniques for "2-Chloro-4-pivalamidonicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining highly pure active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of common laboratory techniques for the purification of 2-Chloro-4-pivalamidonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. The efficacy of three primary methods—recrystallization, column chromatography, and acid-base extraction—is evaluated based on typical recovery yields and final purity levels.

Comparison of Purification Techniques

The selection of a purification method often involves a trade-off between yield, purity, speed, and scalability. The following table summarizes the expected quantitative outcomes for each technique when purifying this compound.

Purification TechniqueTypical Yield (%)Final Purity (%)Key AdvantagesKey Disadvantages
Recrystallization 75 - 90> 99High purity, cost-effective, scalablePotential for significant product loss, requires suitable solvent
Column Chromatography 60 - 80> 98High resolution of impuritiesTime-consuming, requires large solvent volumes, less scalable
Acid-Base Extraction 85 - 9590 - 98Fast, high recoveryLower purity compared to other methods, requires immiscible solvents

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed to serve as a starting point for laboratory implementation.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will crystallize out of the solution as it cools and its solubility decreases. The cooling process can be further encouraged by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Column Chromatography

Column chromatography is a method used to separate individual chemical compounds from mixtures of compounds.[1] It is a form of liquid chromatography that uses a solid stationary phase packed into a column.[1]

Protocol:

  • Column Packing: Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Pass a solvent or a solvent mixture (the eluent) through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and the solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions using a technique such as Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Acid-Base Extraction

Acid-base extraction is a type of liquid-liquid extraction that involves separating acidic and basic compounds from a mixture based on their different solubilities in aqueous and organic solvents at different pH levels.[2][3][4][5][6]

Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will react with the base to form its water-soluble salt.

  • Separation: Shake the funnel to allow for the transfer of the salt into the aqueous layer. Allow the layers to separate and then drain the aqueous layer into a separate flask.

  • Acidification: Acidify the collected aqueous layer by adding a strong acid, such as hydrochloric acid, until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Purity Analysis

The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with UV detection is a common and effective technique for analyzing nicotinic acid derivatives.[7][8][9]

HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the retention characteristics of the compound and its impurities.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Quantification: Purity is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the techniques discussed.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High Purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High Resolution Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction High Recovery Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Acid_Base_Extraction->Purity_Analysis Pure_Product Pure Product (>98-99%) Purity_Analysis->Pure_Product

General purification workflow for this compound.

This guide provides a foundational understanding of the common purification techniques applicable to this compound. The optimal method will depend on the specific requirements of the research or development project, including the desired purity, acceptable yield, and available resources.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chloro-4-pivalamidonicotinic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of validated analytical methodologies for its quantification. While specific validated methods for this compound are not widely published, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based on established principles for analogous compounds.[1][2][3][4][5][6][7][8][9] The experimental data presented herein is compiled from validation studies of structurally related molecules to provide a robust framework for method development and validation.[6][8][9]

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of validation parameters for three common analytical techniques.

Table 1: Comparison of Validation Parameters for Analytical Methods

Validation ParameterHPLC-UVHPLC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mL~3 ng/mL
Specificity GoodExcellentExcellent
Throughput HighMediumMedium

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are provided as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of pharmaceutical compounds.[3][5]

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[9]

  • The mobile phase should be filtered and degassed before use.[9]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 265 nm).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10][11]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the method of choice.[12]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

Mobile Phase:

  • Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

Chromatographic and MS Conditions:

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but an internal standard should be added to all standards and samples to improve accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for volatile compounds. For non-volatile carboxylic acids like the target analyte, derivatization is necessary to increase volatility.[7][13]

Derivatization Step:

  • Esterification of the carboxylic acid group is a common derivatization method.[7] For example, react the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) ester.[13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient program should be developed to ensure good separation of the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity.

Standard and Sample Preparation:

  • Prepare standards and samples in a suitable aprotic solvent.

  • Perform the derivatization reaction on both standards and samples under the same conditions before injection.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an analytical method.

G cluster_planning Planning cluster_development Method Development cluster_validation Method Validation cluster_documentation Documentation a Define Analytical Method Requirements b Select Appropriate Analytical Technique a->b c Optimize Method Parameters b->c d Prepare Validation Protocol c->d e Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) d->e f Analyze Data and Assess Performance e->f g Prepare Validation Report f->g h Implement Validated Method g->h

Caption: General workflow for analytical method validation.

Logical Comparison of Analytical Techniques

This diagram provides a logical framework for selecting an analytical method based on key performance attributes.

G cluster_criteria Decision Criteria cluster_methods Analytical Methods start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity for Complex Matrix? sensitivity->selectivity Yes hplc_uv HPLC-UV sensitivity->hplc_uv No volatility Is the Analyte Volatile or Derivatizable? selectivity->volatility No hplc_ms HPLC-MS/MS selectivity->hplc_ms Yes volatility->hplc_uv No gc_ms GC-MS volatility->gc_ms Yes end Method Selected hplc_uv->end hplc_ms->end gc_ms->end

Caption: Decision tree for selecting an analytical method.

References

Bioisosteric Replacement of the Pivalamido Group: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bioisosteric Replacements for the Pivalamido Moiety in "2-Chloro-4-pivalamidonicotinic acid" Analogues

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to optimize pharmacological properties, such as potency, selectivity, and metabolic stability, while minimizing off-target effects. The pivalamido group, characterized by its bulky tert-butyl moiety, often plays a crucial role in molecular recognition and can significantly influence a compound's pharmacokinetic profile. This guide provides a comprehensive comparison of various bioisosteric replacements for the pivalamido group, with a focus on analogues of "this compound," a scaffold of interest in medicinal chemistry.

While direct comparative data on "this compound" is not extensively available in the public domain, this guide draws upon established principles of bioisosterism and presents data from analogous systems to inform the rational design of novel therapeutic agents.

Comparison of Physicochemical and Biological Properties

The following table summarizes the anticipated effects of replacing the pivalamido group with common bioisosteres. The data presented is a synthesis of general knowledge in medicinal chemistry and should be considered as a predictive guide for initiating a lead optimization campaign.

Bioisosteric ReplacementRepresentative StructureKey Physicochemical ChangesAnticipated Biological Impact
Pivalamido (Reference) -NHCO-C(CH₃)₃High lipophilicity, steric bulkCan provide metabolic stability and specific hydrophobic interactions.
Cyclopropanecarboxamido -NHCO-c-C₃H₅Reduced lipophilicity, similar steric profileMay improve solubility and maintain binding affinity.
Isobutyramido -NHCO-CH(CH₃)₂Slightly reduced lipophilicity and steric bulkPotential for improved metabolic stability compared to linear amides.
N-Trifluoroethylamino -NH-CH₂CF₃Increased polarity, hydrogen bond donorCan enhance metabolic stability and alter binding mode.[1]
1,2,4-Oxadiazole (Heterocycle)Reduced flexibility, potential for H-bondingOften improves metabolic stability and oral bioavailability.
N-Sulfonyl -NHSO₂-RIncreased acidity, strong H-bond acceptorCan significantly alter electronic properties and solubility.

Experimental Protocols

The following are representative experimental protocols for assays commonly used to evaluate the performance of compounds in a drug discovery setting.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Protocol:

  • Preparation of Incubation Mixture: Human liver microsomes (final concentration 0.5 mg/mL) are pre-incubated in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The test compound (final concentration 1 µM) is added to the pre-warmed microsome solution. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is terminated by the addition of an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the parent compound.

Cell-Based Potency Assay (Generic Reporter Gene Assay)

Objective: To determine the functional potency of a compound on a specific cellular target.

Protocol:

  • Cell Culture: A stable cell line expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a target-responsive promoter is cultured to 80-90% confluency.

  • Compound Treatment: Cells are seeded into 96-well plates and treated with a serial dilution of the test compound for a specified period (e.g., 24 hours).

  • Lysis and Reporter Assay: The cells are lysed, and the reporter enzyme activity (e.g., luminescence for luciferase) is measured according to the manufacturer's instructions.

  • Data Analysis: The dose-response curves are plotted, and the EC₅₀ (half-maximal effective concentration) values are calculated using non-linear regression analysis.

Visualizing Bioisosteric Replacement Strategies

The following diagrams illustrate the conceptual workflow for a medicinal chemistry program focused on the bioisosteric replacement of a key functional group.

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification cluster_1 Analogue Synthesis cluster_2 In Vitro Evaluation cluster_3 Structure-Activity Relationship (SAR) Analysis Lead Compound\n(Pivalamido-containing) Lead Compound (Pivalamido-containing) Bioisosteric Analogues\n(e.g., Cyclopropyl, Oxadiazole) Bioisosteric Analogues (e.g., Cyclopropyl, Oxadiazole) Lead Compound\n(Pivalamido-containing)->Bioisosteric Analogues\n(e.g., Cyclopropyl, Oxadiazole) Potency Assay Potency Assay Bioisosteric Analogues\n(e.g., Cyclopropyl, Oxadiazole)->Potency Assay Metabolic Stability Metabolic Stability Bioisosteric Analogues\n(e.g., Cyclopropyl, Oxadiazole)->Metabolic Stability Physicochemical Properties Physicochemical Properties Bioisosteric Analogues\n(e.g., Cyclopropyl, Oxadiazole)->Physicochemical Properties SAR Analysis SAR Analysis Potency Assay->SAR Analysis Metabolic Stability->SAR Analysis Physicochemical Properties->SAR Analysis

Caption: Workflow for bioisosteric replacement and evaluation.

The following diagram illustrates the logical relationship between the pivalamido group and its potential bioisosteres, highlighting key properties for consideration.

Bioisostere_Properties cluster_replacements Bioisosteric Replacements Pivalamido Pivalamido - High Lipophilicity - Steric Bulk - Metabolic Stability Cyclopropyl Cyclopropanecarboxamido - Reduced Lipophilicity - Similar Sterics Pivalamido->Cyclopropyl Improves Solubility Isobutyl Isobutyramido - Moderately Reduced Lipophilicity Pivalamido->Isobutyl Fine-tunes Lipophilicity Trifluoroethyl N-Trifluoroethylamino - Increased Polarity - H-Bond Donor Pivalamido->Trifluoroethyl Enhances Metabolic Stability Oxadiazole 1,2,4-Oxadiazole - Rigid Structure - H-Bond Acceptor Pivalamido->Oxadiazole Improves Oral Bioavailability

Caption: Properties of pivalamido bioisosteres.

Conclusion

The bioisosteric replacement of the pivalamido group offers a powerful strategy to modulate the properties of drug candidates like "this compound." While the optimal replacement is highly context-dependent, this guide provides a framework for the rational selection and evaluation of bioisosteres. By carefully considering the impact of these modifications on physicochemical properties and biological activity, researchers can accelerate the development of safer and more effective medicines. The pivalamido group, with its significant steric and electronic properties, serves as a valuable starting point for exploring chemical space and identifying novel therapeutic agents.[2]

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-pivalamidonicotinic acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of 2-Chloro-4-pivalamidonicotinic acid. It is not a substitute for a site-specific risk assessment or the protocols established by your institution's Environmental Health and Safety (EHS) department. Researchers must consult their institution's EHS office and the manufacturer's most recent Safety Data Sheet (SDS) before handling or disposing of this chemical.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. This compound, an irritant and potential environmental hazard, requires a structured and informed disposal process. Adherence to institutional and regulatory procedures is paramount to mitigate risks to personnel and the ecosystem.

Hazard Profile and Disposal Considerations

Understanding the hazards associated with this compound is the first step in determining the appropriate disposal pathway. The primary hazards dictate the need for cautious handling and segregation from other waste streams.

Hazard ClassificationDescriptionDisposal Implication
Skin and Eye Irritant Causes skin irritation and serious eye irritation.[1][2] May cause an allergic skin reaction.[1]Waste must be handled with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[1][3] Contaminated PPE should be disposed of as hazardous waste.
Acute Toxicity (Oral) Some safety data sheets for similar chlorinated nicotinic acids indicate potential toxicity if swallowed.Prevent entry into sewer systems.[2] Disposal must be directed to a licensed hazardous waste facility.
Aquatic Hazard Halogenated organic compounds can be harmful to aquatic life.Direct disposal to drains is prohibited.[2] Waste must be collected in designated, sealed containers to prevent environmental release.[4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]Do not mix waste containing this compound with incompatible chemicals.[5] Store waste containers away from incompatible materials.[4]

Procedural Guidance for Disposal

Follow this step-by-step operational workflow to ensure the safe and compliant disposal of this compound and associated waste.

  • Consult Safety Resources:

    • Obtain and thoroughly read the most current Safety Data Sheet (SDS) for the specific product in use.

    • Review your institution's chemical hygiene plan and hazardous waste disposal guidelines. Contact your EHS department with any questions.

  • Characterize and Segregate Waste:

    • Solid Waste: Collect un-used or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealed container.

    • Liquid Waste: For solutions containing this compound, collect the waste in a compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE). Do not mix with other waste streams unless explicitly permitted by your EHS office.[5]

    • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

    • Empty Containers: The first rinse of an "empty" container must be collected and treated as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations. All labels must be fully defaced or removed before the container is discarded or recycled.[4]

  • Properly Label Hazardous Waste:

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[6]

    • The label must include the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Avoid using abbreviations or chemical formulas.

    • Clearly indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Store Waste Securely:

    • Keep waste containers tightly sealed except when adding waste.[4]

    • Store containers in a designated satellite accumulation area that is secure and within the laboratory where the waste was generated.

    • Ensure secondary containment is used to capture any potential leaks.[4]

    • Do not store waste containers near incompatible materials.[6]

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the full waste container.

    • Do not pour chemical waste down the drain.[2]

    • All chemical waste must be disposed of through an approved hazardous waste disposal plant or contractor.[3]

Chemical_Disposal_Workflow start Waste Generated sds Consult SDS & Institutional Policy start->sds characterize Characterize & Segregate Waste sds->characterize solid Solid Waste (Contaminated PPE, Powder) characterize->solid Solids liquid Liquid Waste (Aqueous/Organic Solutions) characterize->liquid Liquids container Rinsed Container characterize->container Empty Containers label_waste Label Container with Hazardous Waste Tag solid->label_waste liquid->label_waste rinse Collect First Rinse as Hazardous Waste container->rinse store_waste Store in Secondary Containment in Lab label_waste->store_waste ehs_pickup Request EHS Pickup store_waste->ehs_pickup disposal Final Disposal by Licensed Contractor ehs_pickup->disposal rinse->label_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-4-pivalamidonicotinic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1] Based on data from similar chlorinated nicotinic acid compounds, it may also cause respiratory irritation.[2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.To prevent skin contact, which can cause irritation and allergic reactions.[1][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3][6]
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational plan will ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational before starting any work.

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Assemble all necessary PPE and ensure it is in good condition.

2. Handling the Compound:

  • Always handle the compound within a chemical fume hood to minimize inhalation exposure.[3]

  • Wear the appropriate PPE as specified in Table 1.

  • Avoid generating dust.[6] If the compound is in solid form, handle it carefully.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • The first rinse of any contaminated glassware should also be collected as hazardous waste.[8]

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][4]

  • Do not dispose of the chemical down the drain or in regular trash.[7][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_exp->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via HazWaste cleanup_waste->cleanup_dispose end_safe End (Safe) cleanup_dispose->end_safe emergency_spill->cleanup_decon After Cleanup emergency_exposure->end_safe Seek Medical Attention start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.